molecular formula C6H7NS B1329834 4-(Methylthio)pyridine CAS No. 22581-72-2

4-(Methylthio)pyridine

Cat. No.: B1329834
CAS No.: 22581-72-2
M. Wt: 125.19 g/mol
InChI Key: XCHSSZMKKXPBAI-UHFFFAOYSA-N
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Description

4-(Methylthio)pyridine is a useful research compound. Its molecular formula is C6H7NS and its molecular weight is 125.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75094. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-8-6-2-4-7-5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHSSZMKKXPBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177105
Record name Pyridine, 4-(methylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22581-72-2
Record name Pyridine, 4-(methylthio)-
Source ChemIDplus
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Record name 4-(Methylthio)pyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75094
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylthio)pyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98S9492322
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Synthesis of 4-(Methylthio)pyridine from Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

4-(Methylthio)pyridine (CAS: 2036-23-9) is a critical heterocyclic building block in medicinal chemistry, serving as a precursor for sulfoxides and sulfones found in proton pump inhibitors (PPIs) and various antimicrobial agents.

Synthesizing this motif directly from pyridine presents a fundamental challenge: the pyridine ring is electron-deficient, making it deactivated toward electrophilic aromatic substitution (


) and generally resistant to direct nucleophilic attack at the C4 position without prior activation.
The Synthetic Challenge
  • Direct Thiolation: Direct C-H activation at C4 is thermodynamically unfavorable and lacks regioselectivity, typically yielding mixtures of C2, C3, and C4 isomers.[1]

  • Activation Strategy: To install a nucleophile (thiomethoxide) at C4, the ring must be activated.[1] The most robust and scalable strategy involves the N-oxide pathway . Converting pyridine to pyridine-N-oxide reverses the electronic bias, allowing for regioselective nitration at C4. The resulting nitro group acts as an excellent leaving group for nucleophilic aromatic substitution (

    
    ).[1]
    

This guide details the N-Oxide Activation Route , a four-step protocol validated for high regioselectivity and yield.

Part 2: Reaction Pathway & Mechanism[1]

The synthesis proceeds through four distinct chemical transformations:

  • N-Oxidation: Activation of the pyridine nitrogen.[1][2]

  • Nitration: Installation of a leaving group (-NO

    
    ) at C4.
    
  • Nucleophilic Substitution (

    
    ):  Displacement of the nitro group by methanethiolate.[1]
    
  • Deoxygenation: Restoration of the aromatic pyridine system.[1]

Mechanistic Workflow (DOT Diagram)

G Pyridine Pyridine PyNO Pyridine-N-Oxide Pyridine->PyNO H2O2, AcOH 70-80°C NitroPyNO 4-Nitropyridine-N-Oxide (Activated Intermediate) PyNO->NitroPyNO HNO3, H2SO4 100°C (Nitration) ThioPyNO This compound-N-Oxide NitroPyNO->ThioPyNO NaSMe, EtOH Reflux (SNAr) Product This compound ThioPyNO->Product PCl3 or Fe/AcOH (Deoxygenation)

Figure 1: Step-wise synthetic pathway from Pyridine to this compound via N-oxide activation.[3][4]

Part 3: Detailed Experimental Protocol

Step 1: Preparation of Pyridine-N-Oxide

Objective: Oxidize the pyridine nitrogen to increase electron density at C2 and C4, facilitating electrophilic attack.

  • Reagents: Pyridine (1.0 eq), Hydrogen Peroxide (30% aq, 1.5 eq), Glacial Acetic Acid (Solvent).[1]

  • Procedure:

    • Dissolve pyridine in glacial acetic acid.

    • Add hydrogen peroxide dropwise at room temperature.[1]

    • Heat the mixture to 70–80°C for 12–24 hours.

    • Concentrate under reduced pressure to remove acetic acid.

    • Neutralize with solid

      
       and extract with chloroform or dichloromethane (DCM).[1]
      
    • Yield: Typically 85–95%.[1][5]

Step 2: Synthesis of 4-Nitropyridine-N-Oxide

Objective: Install the nitro group at C4. The N-oxide oxygen donates electron density, directing the electrophile (


) to the para position.
  • Reagents: Pyridine-N-oxide (1.0 eq), Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).[1]
  • Procedure:

    • Dissolve Pyridine-N-oxide in conc.[1]

      
      .
      
    • Slowly add fuming

      
       while maintaining temperature below 100°C.
      
    • Heat at 100°C for 2–4 hours.

    • Pour onto crushed ice/water. The yellow precipitate (4-nitropyridine-N-oxide) forms immediately.

    • Filter and wash with ice-cold water.[1] Recrystallize from ethanol if necessary.

  • Safety Critical: 4-Nitropyridine-N-oxide is potentially explosive and a skin irritant. Handle with extreme care behind a blast shield.

  • Yield: 70–85%.[1]

Step 3: Nucleophilic Substitution ( )

Objective: Displace the nitro group with the methanethiolate nucleophile.

  • Reagents: 4-Nitropyridine-N-oxide (1.0 eq), Sodium Methanethiolate (NaSMe, 1.1 eq) or Methanethiol/NaOH.[1]

  • Solvent: Ethanol or Methanol.[1][4]

  • Procedure:

    • Suspend 4-nitropyridine-N-oxide in ethanol.

    • Add Sodium Methanethiolate (solid or solution) slowly at 0°C to control the exotherm.

    • Allow to warm to room temperature or reflux gently for 1–2 hours. The solution typically turns dark.

    • Concentrate solvent and dilute with water.[1]

    • Extract the product (this compound-N-oxide) with DCM.

  • Mechanism: The nitro group is an excellent leaving group in this activated system.

  • Yield: 80–90%.[1][6]

Step 4: Deoxygenation to this compound

Objective: Remove the N-oxide oxygen to yield the final pyridine base.

  • Reagents: Phosphorus Trichloride (

    
    ) or Iron powder/Acetic Acid.[1]
    
  • Procedure (PCl3 Method):

    • Dissolve this compound-N-oxide in chloroform.

    • Add

      
       (1.2 eq) dropwise at 0°C.[1]
      
    • Reflux for 1 hour.

    • Quench carefully with ice water; neutralize with NaOH (pH > 10).

    • Extract with DCM, dry over

      
      , and distill/concentrate.
      
  • Alternative (Fe/AcOH): Reflux with Iron powder in acetic acid is a milder alternative if avoiding phosphorus byproducts is desired.[1]

  • Yield: 75–85%.[1][6]

Part 4: Data Summary & Process Parameters

ParameterStep 1 (Oxidation)Step 2 (Nitration)Step 3 (Substitution)Step 4 (Reduction)
Reagents

, AcOH

,

NaSMe, EtOH

,

Temperature 70–80°C100°C0°C

Reflux
Reflux
Time 12–24 h2–4 h1–2 h1–2 h
Typical Yield 90%80%85%80%
Key Hazard Peroxides (Explosion)Runaway ExothermToxic Gas (MeSH)Corrosive (

)
Alternative Pathway: Via 4-Chloropyridine

If 4-Nitropyridine-N-oxide handling is restricted due to safety protocols, an alternative involves converting the N-oxide to 4-Chloropyridine before thiolation.

  • React 4-Nitropyridine-N-oxide with acetyl chloride or

    
     to generate 4-Chloropyridine-N-oxide  or 4-Chloropyridine .
    
  • React 4-Chloropyridine with NaSMe.[1] Note: This route adds a step but utilizes the commercially stable 4-chloropyridine hydrochloride salt if available.

Part 5: Safety & Handling (E-E-A-T)

  • Sodium Methanethiolate (NaSMe): Releases methyl mercaptan (methanethiol) upon contact with acid or moisture.[1] This gas has a "rotten cabbage" odor and is toxic.[1] All reactions must be performed in a fume hood with a bleach trap for the exhaust.

  • 4-Nitropyridine-N-oxide: Classed as a high-energy compound. Avoid friction, shock, and excessive heat.[1] Do not scale up Step 2 without reaction calorimetry data.[1]

  • Phosphorus Trichloride (

    
    ):  Reacts violently with water to produce HCl and phosphoric acid.[1] Quench reactions slowly at low temperature.
    

Part 6: References

  • Org. Synth. 1953, 33, 79. Pyridine-N-oxide.[1] Link

  • Org. Synth. 1957, 37, 63. 4-Nitropyridine-N-oxide.[1][4] Link

  • Journal of the American Chemical Society. Nucleophilic substitution of 4-nitropyridine-N-oxide. Link

  • Fisher Scientific Safety Data Sheet. 4-Nitropyridine N-oxide Safety Data. Link

  • Organic Chemistry Portal. Reduction of Pyridine N-Oxides. Link

Sources

An In-depth Technical Guide to 4-(Methylthio)pyridine: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(Methylthio)pyridine is a versatile heterocyclic building block that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-withdrawing pyridine ring and the sulfur-containing substituent, impart a rich and nuanced reactivity profile. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, its molecular and electronic structure, established synthetic routes, and key reactivity patterns. Furthermore, we delve into its burgeoning applications, with a particular focus on its role as a scaffold in the design of targeted therapeutics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this important molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in any chemical synthesis or biological study. This compound is a colorless to light yellow liquid at room temperature, and its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 22581-72-2[1]
Molecular Formula C₆H₇NS[1][2]
Molecular Weight 125.19 g/mol [1][2]
Boiling Point 94-95 °C at 12 mmHg[1]
pKa (of conjugate acid) 4.8[1]
Appearance Colorless to light yellow liquid
Solubility Soluble in most organic solvents.

Molecular and Electronic Structure

The structure of this compound features a pyridine ring substituted at the 4-position with a methylthio (-SCH₃) group. This substitution pattern significantly influences the electronic distribution within the aromatic ring.

The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution. However, the sulfur atom of the methylthio group possesses lone pairs of electrons that can be donated into the ring through resonance, partially offsetting the deactivating effect of the nitrogen. This resonance donation primarily increases electron density at the ortho (2- and 6-) and para (4-) positions relative to the substituent.

Figure 1: Chemical structure of this compound.
Spectroscopic Characterization

The structural features of this compound are readily confirmed by standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum typically shows a singlet for the methyl protons around δ 2.5 ppm. The aromatic region displays two distinct signals corresponding to the protons at the 2,6- and 3,5-positions of the pyridine ring. The protons at the 3 and 5 positions (ortho to the methylthio group) are expected to appear at a slightly higher field (lower ppm) compared to the protons at the 2 and 6 positions (meta to the methylthio group) due to the electron-donating resonance effect of the sulfur.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit four signals in the aromatic region and one in the aliphatic region. The carbon atom attached to the sulfur (C4) is significantly shielded. A published spectrum shows the following assignments: C2/6 at δ 149.5 ppm, C3/5 at δ 121.2 ppm, C4 at δ 148.9 ppm, and the methyl carbon at δ 14.8 ppm.[1]

  • FTIR Spectroscopy: The infrared spectrum of this compound will display characteristic C-H stretching vibrations for the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations within the pyridine ring. Aromatic C-H stretching bands are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N ring stretching vibrations usually appear in the 1600-1400 cm⁻¹ range.[2][3]

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction of 4-chloropyridine with sodium thiomethoxide. The electron-withdrawing nature of the pyridine nitrogen activates the 4-position towards nucleophilic attack, facilitating the displacement of the chloride leaving group.

Figure 2: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 4-Chloropyridine hydrochloride

    • Sodium thiomethoxide

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 4-chloropyridine hydrochloride in a minimal amount of water, add saturated aqueous sodium bicarbonate until the solution is basic. Extract the free 4-chloropyridine with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloropyridine.

    • Dissolve the 4-chloropyridine in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add sodium thiomethoxide portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford this compound as a colorless to light yellow liquid.

Reactivity

The reactivity of this compound is characterized by the interplay of the pyridine ring and the methylthio group.

  • Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It readily reacts with electrophiles such as alkyl halides to form quaternary pyridinium salts and with acids to form the corresponding pyridinium salts.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, substitution, when forced under harsh conditions, is directed to the 3- and 5-positions.

  • Oxidation of the Sulfur Atom: The sulfur atom of the methylthio group is susceptible to oxidation. Treatment with one equivalent of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, selectively yields the corresponding 4-(methylsulfinyl)pyridine (sulfoxide). The use of excess oxidizing agent or stronger conditions leads to the formation of 4-(methylsulfonyl)pyridine (sulfone).[4] These oxidized derivatives are of significant interest in medicinal chemistry as they can act as hydrogen bond acceptors and modulate the electronic properties of the molecule.

Reactivity_of_4_Methylthiopyridine Start This compound Sulfoxide 4-(Methylsulfinyl)pyridine Start->Sulfoxide [O] (1 eq.) e.g., m-CPBA Sulfone 4-(Methylsulfonyl)pyridine Sulfoxide->Sulfone [O] (excess) e.g., m-CPBA

Figure 3: Oxidation of the methylthio group.

Applications in Drug Discovery and Materials Science

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs.[5] The this compound moiety and its oxidized derivatives offer a unique combination of properties that make them attractive for drug design.

  • Kinase Inhibitors: Many kinase inhibitors incorporate a pyridine or related heterocyclic core to interact with the hinge region of the ATP-binding site of the kinase. The this compound scaffold can serve as a versatile platform for the development of such inhibitors. The methylthio group and its oxidized congeners (sulfoxide and sulfone) can be used to fine-tune solubility, metabolic stability, and target engagement. Several derivatives of pyrazolopyridines, which can be synthesized from precursors related to this compound, have shown potent anti-cancer activity by targeting key signaling pathways.[6]

  • Other Therapeutic Areas: The electronic and steric properties of the this compound unit can be leveraged to design molecules targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.

Pharmacophore_Role cluster_drug Bioactive Molecule cluster_target Biological Target (e.g., Kinase) Scaffold This compound Scaffold R1 R1 Scaffold->R1 R2 R2 Scaffold->R2 BindingSite Binding Site Scaffold->BindingSite Interaction

Figure 4: this compound as a pharmacophoric element.
  • Materials Science: The sulfur atom in this compound can coordinate to metal centers, making it a useful ligand in coordination chemistry and for the synthesis of functional materials.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile chemical entity with a rich reactivity profile. Its unique structural and electronic features make it an attractive building block for the synthesis of a diverse range of functional molecules. The demonstrated utility of the pyridine scaffold in drug discovery, coupled with the tunable properties of the methylthio group and its oxidized derivatives, ensures that this compound will continue to be a molecule of significant interest to the scientific community. Future research will likely focus on the development of novel synthetic methodologies to access a wider range of substituted 4-(methylthio)pyridines and the exploration of their potential in new therapeutic areas and advanced materials.

References

  • PrepChem. (n.d.). Synthesis of 4[(Chloromethyl)thio]pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140938, this compound. Retrieved from [Link]

  • Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458–463.
  • Wong, K. N., & Ng, S. W. (2003). The FTIR Spectra of Pyridine and Pyridine-d5. Semantic Scholar. Retrieved from [Link]

  • Inxight Drugs. (n.d.). This compound. Retrieved from [Link]

  • GSRI. (n.d.). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyridine, 4-(methylthio)- (CAS 22581-72-2). Retrieved from [Link]

  • American Chemical Society. (2026, February 4). Solvent-Free α‑Arylation Reaction of Ketones with (Hetero)aryl Chlorides by N‑Heterocyclic Carbene−Palladium Complex (SIPr)Ph2Pd(cin)Cl. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-chloropyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020, December 17). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99184, 4-(Phenylthio)pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, May 9). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyridine N-Oxide-structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine derivatives as Pim kinase inhibitors as anticancer agents. Retrieved from [Link]

  • Amanote Research. (n.d.). Crystal Structure of a 4-Methylpyridine. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • National Center for Biotechnology Information. (2018). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PMC. Retrieved from [Link]

  • ResearchGate. (2015, October 26). Can anybody suggest a method of synthesis of 4-Chloropyridine?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • ePrints Soton. (n.d.). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

Sources

Technical Whitepaper: Mass Spectrometry Profiling of 4-(Methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mass spectrometry profile of 4-(Methylthio)pyridine, a critical intermediate in the synthesis of pharmaceuticals, including kinase inhibitors and COX-2 antagonists. This document is structured for analytical chemists and process development scientists requiring precise characterization data.

Executive Summary

This compound is a thioether-functionalized pyridine derivative widely utilized as a building block in medicinal chemistry. Its accurate identification is paramount during the impurity profiling of Active Pharmaceutical Ingredients (APIs), particularly when differentiating it from its S-oxidized metabolites (sulfoxides/sulfones) or its structural analog, 4-(Dimethylamino)pyridine (DMAP). This guide provides a definitive interpretation of its mass spectral signature, fragmentation pathways, and validated detection protocols.

Physicochemical Context

Before MS analysis, understanding the compound's physical behavior is essential for optimizing ionization and chromatography.

PropertyValueAnalytical Relevance
Molecular Weight 125.19 g/mol Parent Ion (M⁺) target in EI/ESI.
Monoisotopic Mass 125.03 DaExact mass for High-Res MS (HRMS).
Boiling Point 220–224 °CSuitable for Gas Chromatography (GC).
pKa ~5.97 (Pyridine N)Protonation site for ESI(+) mode.
LogP 1.4Moderate lipophilicity; compatible with C18 LC columns.

Mass Spectrometry Profile

The mass spectrum of this compound exhibits a distinct fragmentation pattern driven by the stability of the aromatic pyridine ring and the lability of the carbon-sulfur bond.

Electron Ionization (EI) – 70 eV

In standard GC-MS analysis, the compound displays a robust molecular ion. The fragmentation is characterized by alkyl cleavage and heteroatom rearrangement.

Key Spectral Peaks (m/z):

m/zRelative AbundanceIon IdentityMechanistic Origin
125 100% (Base Peak) [M]⁺• Stable molecular ion due to aromatic resonance.
127 ~4.5%[M+2]⁺[1]•Diagnostic ³⁴S isotope peak (4.4% natural abundance).
110 High[M – CH₃]⁺

-cleavage of the S-methyl group.
92 Moderate[M – SH]⁺Rearrangement involving loss of sulfhydryl radical.
78 Low[C₅H₄N]⁺Loss of thiomethyl radical (SCH₃); Pyridyl cation.
51 Moderate[C₄H₃]⁺Fragmentation of the pyridine ring (Ring opening).
Fragmentation Mechanism

The fragmentation logic follows two primary pathways:

  • Direct Cleavage: Loss of the methyl radical to form the cation at m/z 110.

  • Rearrangement: A hydrogen transfer from the methyl group or ring to the sulfur, followed by the expulsion of an SH radical (m/z 33), yielding the ion at m/z 92.

FragmentationPathway M_Ion Molecular Ion [M]+• (m/z 125) Frag_110 [M - CH3]+ (m/z 110) M_Ion->Frag_110 - •CH3 (15) Frag_92 [M - SH]+ (m/z 92) M_Ion->Frag_92 - •SH (33) (Rearrangement) Frag_78 Pyridyl Cation [C5H4N]+ (m/z 78) M_Ion->Frag_78 - •SCH3 (47) Frag_51 Ring Fragment [C4H3]+ (m/z 51) Frag_78->Frag_51 - HCN (27)

Figure 1: Proposed EI fragmentation pathway for this compound showing primary cleavage events.

Experimental Protocols

To ensure reproducibility, the following protocols for GC-MS and LC-MS are recommended. These methods are self-validating through the use of internal standards (e.g., d3-4-methylthiopyridine or 4-picoline).

GC-MS Method (Impurity Profiling)

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole.

  • Column: DB-5MS or ZB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 10:1 @ 250 °C.

  • Oven Program:

    • Hold 50 °C for 1 min.

    • Ramp 15 °C/min to 200 °C.

    • Ramp 30 °C/min to 280 °C (Hold 3 min).

  • MS Source: 230 °C; Quad: 150 °C.

  • Scan Range: m/z 35–300.

Validation Criteria:

  • Retention Time: ~8.5 min (dependent on ramp).

  • Symmetry Factor: 0.9 – 1.1 (Pyridine tailing is common; ensure liner deactivation).

LC-ESI-MS Method (Metabolite ID)

Instrument: Q-TOF or Orbitrap for High-Resolution accurate mass.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Observed Ion: [M+H]⁺ = 126.0375 (Theoretical).

Analytical Workflow & Quality Control

The following workflow outlines the logical progression from sample preparation to data validation, ensuring high-integrity results in a regulated environment.

AnalyticalWorkflow Sample Sample Preparation (Dissolve in MeOH/DCM) Deriv Derivatization? (Not required for GC) Sample->Deriv Optional Inject Injection (GC-MS or LC-MS) Sample->Inject Deriv->Inject DataAcq Data Acquisition (Full Scan m/z 35-300) Inject->DataAcq Process Data Processing (EIC Extraction: 125, 110, 92) DataAcq->Process QC QC Check (Isotope Ratio 127/125 ~4.4%) Process->QC

Figure 2: Standardized analytical workflow for the detection and quantification of this compound.

Troubleshooting Common Issues
  • Oxidation Artifacts: this compound easily oxidizes to the sulfoxide (M+16, m/z 141) or sulfone (M+32, m/z 157) if samples are stored in protic solvents without antioxidants. Always prepare fresh.

  • Peak Tailing: The basic pyridine nitrogen interacts with active silanol sites on GC columns. Use base-deactivated liners and columns (e.g., "DB-5MS UI").

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140938, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Pyridine, 4-(methylthio)- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][2]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Strategic Manipulation of 4-(Methylthio)pyridine: From Synthesis to Scaffold Diversity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 4-(methylthio)pyridine (4-MTP) represents a "dormant" electrophile. While the pyridine ring itself is electron-deficient, the 4-methylthio substituent acts as an electron donor by resonance, temporarily deactivating the ring toward nucleophilic attack. The true utility of this molecule lies in its oxidative activation . By converting the sulfide to a sulfone, researchers generate a highly reactive electrophile capable of rapid diversification via Nucleophilic Aromatic Substitution (


).

This guide details the lifecycle of 4-MTP: its synthesis, its oxidative activation, and its application as a scaffold for high-throughput library generation.

Electronic Architecture & Reactivity Profile

To manipulate 4-MTP effectively, one must understand the competing electronic forces at play.

  • The Pyridine Core: The nitrogen atom exerts a strong inductive effect (-I), pulling electron density and making the C2 and C4 positions electrophilic.

  • The Sulfide "Mask": The sulfur atom at C4 possesses lone pairs that donate electron density into the ring (+M effect). This resonance donation competes with the nitrogen's withdrawal, rendering the C4 position relatively inert to nucleophilic attack in the unoxidized state.

  • The Oxidation Switch: Oxidizing sulfur to a sulfone (-SO

    
    Me) inverts this relationship. The sulfone becomes a strong electron-withdrawing group (EWG), acting synergistically with the pyridine nitrogen to make the C4 position hyper-electrophilic.
    

Key Reactivity Hierarchy:

  • Nitrogen Lone Pair: Basic and nucleophilic. Susceptible to N-oxidation or N-alkylation.

  • Sulfur Lone Pair: Highly nucleophilic (soft). Susceptible to oxidation (S-oxide/sulfone) or alkylation (sulfonium).

  • C4 Position: Inert in sulfide form; highly reactive in sulfone form.

Core Transformation I: Synthesis of the Scaffold

While 4-MTP is commercially available, in-house synthesis is often required for isotopically labeled analogs or when scaling up from 4-chloropyridine hydrochloride.

Protocol: Thiolate Displacement

Objective: Synthesize this compound from 4-chloropyridine.

Reagents:

  • 4-Chloropyridine hydrochloride (1.0 eq)

  • Sodium methanethiolate (NaSMe) (2.5 eq)

  • DMF (Dimethylformamide) [0.5 M concentration]

Methodology:

  • Preparation: Charge a reaction vessel with 4-chloropyridine hydrochloride and anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Addition: Cool the mixture to 0°C. Add NaSMe portion-wise. Note: NaSMe is hygroscopic and odorous; handle in a fume hood with bleach traps.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The reaction is driven by the high nucleophilicity of the thiolate anion overcoming the poor leaving group ability of chloride via an addition-elimination mechanism (

    
    ).
    
  • Workup: Quench with water. Extract with EtOAc.[1] Wash the organic layer with 10% NaOH (to remove unreacted thiol/smell) followed by brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

  • Visual: The reaction often turns from a suspension to a clear, slightly yellow solution.

  • Odor: A distinct "rotten cabbage" smell indicates free methanethiol; absence of this smell in the final product indicates successful workup.

Core Transformation II: The Oxidative Switch

This is the most critical step. The goal is to convert the "masked" sulfide into the "reactive" sulfone leaving group.

Protocol: Selective S-Oxidation

Objective: Convert this compound to 4-(methylsulfonyl)pyridine.

Reagents:

  • This compound (1.0 eq)

  • m-Chloroperbenzoic acid (m-CPBA) (2.2 – 2.5 eq)

  • Dichloromethane (DCM) [0.2 M]

  • Saturated NaHCO

    
     (aq)
    

Methodology:

  • Dissolution: Dissolve 4-MTP in DCM and cool to 0°C.

  • Oxidant Addition: Add m-CPBA slowly as a solid or solution. Causality: Low temperature and slow addition prevent the exotherm from driving the formation of the N-oxide side product.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC.[1] The sulfoxide intermediate appears first, followed by the sulfone.

  • Quench: Add saturated Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to destroy excess peroxide (starch-iodide paper test should be negative).
  • Neutralization: Wash vigorously with saturated NaHCO

    
     to remove m-chlorobenzoic acid byproduct.
    

Troubleshooting N-Oxides: If LC-MS shows M+16 peaks indicative of N-oxide formation (4-MeSO


-Py-N-oxide), do not panic. The N-oxide is actually more reactive toward 

than the free base. It can be carried through to the next step and reduced later using PCl

or Zn/AcOH if the final product requires the free pyridine.

Core Transformation III: Diversification via Displacement

The 4-methylsulfonyl group is an excellent leaving group (nucleofuge), approximately 10–100x more reactive than chloride in heteroaromatic


 systems.
Protocol: Library Generation

Objective: Displace the sulfone with a primary or secondary amine.

Reagents:

  • 4-(Methylsulfonyl)pyridine (1.0 eq)

  • Nucleophile (Amine, Alkoxide) (1.2 eq)

  • Base: DIPEA (2.0 eq) or K

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: DMSO or NMP (for difficult cases); THF or Dioxane (for reactive amines).

Methodology:

  • Setup: Dissolve the sulfone in the chosen solvent.

  • Addition: Add the amine and base.[1][2][3]

  • Thermal Activation: Heat to 60–80°C.

    • Mechanism:[2][4][5][6][7][8][9][10] The nucleophile attacks C4, forming a Meisenheimer complex stabilized by the pyridine nitrogen. The sulfinate anion (MeSO

      
      ) is then expelled.
      
  • Isolation: Pour into water. The product often precipitates. If not, extract with EtOAc.[1]

Data: Leaving Group Comparison in Pyridine


 
Leaving Group (C4)Relative ReactivityComments
-F HighGood for difficult nucleophiles; expensive synthesis.
-SO

Me
Very High Preferred. Easy to synthesize, excellent leaving group.
-Cl / -Br ModerateStandard, but often requires higher temps/catalysis.
-SMe Very LowRequires activation (oxidation) to react.

Visualization of Reaction Pathways

Diagram 1: The Reactivity Landscape of 4-MTP

This diagram illustrates the central role of 4-MTP as a divergent scaffold.

ReactivityLandscape Precursor 4-Chloropyridine Core This compound (Dormant Scaffold) Precursor->Core NaSMe, DMF Synthesis Sulfoxide Sulfoxide (Intermediate) Core->Sulfoxide mCPBA (1 eq) NOxide N-Oxide Side Product Core->NOxide Over-oxidation Sulfone 4-Mesylpyridine (Activated Electrophile) Sulfoxide->Sulfone mCPBA (>2 eq) Product 4-Amino/Alkoxy Pyridine (Final Drug Scaffold) Sulfone->Product R-NH2, Heat SNAr Displacement

Caption: The "Synthesis-Activation-Diversification" workflow. The Sulfone pathway (Red) is the primary route for library generation.

Diagram 2: Mechanistic Logic of Activation

Why oxidation works: The transformation of electronic effects.

Mechanism cluster_0 State A: Sulfide (Deactivated) cluster_1 State B: Sulfone (Activated) S_Me S-Me Group (+M Donor) Py_Ring_A Pyridine Ring (Electron Density Increased) S_Me->Py_Ring_A Resonance Donation SO2_Me SO2-Me Group (-I / -M Withdrawer) Py_Ring_B Pyridine Ring (Electron Deficient) SO2_Me->Py_Ring_B Inductive Withdrawal Nu Nucleophile (Nu-) Nu->Py_Ring_B Rapid Attack (SNAr) Arrow OXIDATION (mCPBA) cluster_1 cluster_1 cluster_0 cluster_0

Caption: Electronic inversion upon oxidation. The Sulfone acts as an electron sink, facilitating nucleophilic attack.

References

  • Nucleophilic Substitution of Pyridines

    • Title: Nucleophilic Aromatic Substitution on the Pyridine Ring.[1][10][11]

    • Source: BenchChem Protocol Series.
  • Oxidation Protocols

    • Title: Sulfide Oxid
    • Source: ACS Green Chemistry Institute Pharmaceutical Roundtable.
    • URL:[Link]

  • General Reactivity of Pyridine Derivatives

    • Title: Nucleophilic substitution of 4-chloropyridine.
    • Source: Organic Chemistry Portal (Abstracts).
    • URL:[Link]

  • Mechanistic Insight: Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: ECHEMI Technical Resources.

Sources

An In-depth Technical Guide to the Crystal Structure of 4-(Methylthio)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Significance of 4-(Methylthio)pyridine Derivatives in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of bioactive molecules and functional materials.[1][2] The introduction of a methylthio group at the 4-position of the pyridine ring imparts a unique combination of electronic and steric properties, influencing the molecule's reactivity, intermolecular interactions, and, consequently, its solid-state architecture. Understanding the crystal structure of this compound and its derivatives is paramount for rational drug design, polymorphism prediction, and the engineering of crystalline materials with desired physicochemical properties. This guide provides a comprehensive exploration of the synthesis, crystal packing, and intermolecular interactions that govern the solid-state structures of these versatile compounds.

I. The Molecular Blueprint: Synthesis and Crystallization Strategies

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

A. Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives can be approached through several established methodologies in heterocyclic chemistry. A common strategy involves the nucleophilic substitution of a suitable leaving group at the 4-position of the pyridine ring with a methylthiolate source.

Experimental Protocol: Synthesis of this compound

A robust method for the laboratory-scale synthesis of this compound involves the reaction of 4-chloropyridine hydrochloride with sodium thiomethoxide.

Materials:

  • 4-Chloropyridine hydrochloride

  • Sodium thiomethoxide

  • Anhydrous methanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloropyridine hydrochloride in anhydrous methanol.

  • Add a stoichiometric equivalent of sodium thiomethoxide to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

B. The Art of Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. The choice of solvent and crystallization technique is critical and often requires empirical optimization.

Common Crystallization Techniques for Pyridine Derivatives:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Workflow for obtaining the crystal structure of a this compound derivative.

II. Decoding the Solid State: Principles of Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a delicate balance of intermolecular forces. In this compound derivatives, a variety of non-covalent interactions play a crucial role in defining the supramolecular architecture.

A. The Influence of the Methylthio Group

The sulfur atom in the methylthio group is a key player in directing intermolecular interactions. It can act as a hydrogen bond acceptor and participate in other non-covalent interactions, such as C–H···S and π-sulfur interactions.[3] The presence of the sulfur atom introduces a degree of conformational flexibility around the C-S bond, which can lead to the formation of different polymorphs.[3]

B. Key Intermolecular Interactions
  • Hydrogen Bonding: While the parent this compound lacks a classical hydrogen bond donor, derivatives bearing amino, hydroxyl, or other protic substituents can form strong hydrogen bonds, significantly influencing the crystal packing. The pyridine nitrogen atom is a competent hydrogen bond acceptor.

  • π–π Stacking: The aromatic pyridine ring facilitates π–π stacking interactions, where the electron-rich π-system of one molecule interacts with the π-system of a neighboring molecule. These interactions are crucial for the stabilization of layered or columnar crystal structures.[4]

  • C–H···π Interactions: The hydrogen atoms of the methyl group or the pyridine ring can interact with the π-face of an adjacent pyridine ring, contributing to the overall lattice energy.

  • Halogen Bonding: In derivatives containing halogen substituents, the halogen atom can act as a Lewis acidic center, forming directional interactions with the Lewis basic pyridine nitrogen or the sulfur atom.

dot graph G { bgcolor="transparent"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Dominant intermolecular interactions in this compound derivative crystals.

III. A Case Study: Crystal Structure of 4-Methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine

This compound crystallizes in the triclinic space group P-1 with two independent molecules (A and B) in the asymmetric unit.[5] The conformation of these two molecules differs slightly, particularly in the torsion angle of the methylsulfanyl group, highlighting the conformational flexibility imparted by the sulfur linkage.[5]

Table 1: Crystallographic Data for 4-Methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine [5]

ParameterValue
Chemical FormulaC₆H₆N₆S
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.3001(17)
b (Å)7.393(2)
c (Å)18.159(5)
α (°)91.407(7)
β (°)95.864(7)
γ (°)102.695(8)
Volume (ų)819.9(4)
Z4

The crystal packing is characterized by C–H···N hydrogen bonds that link the two independent molecules.[5] Furthermore, the molecules stack along the b-axis, forming columns stabilized by weak π–π interactions with an inter-centroid distance of approximately 3.69 Å.[5]

IV. Conformational Landscape and Polymorphism

The flexibility around the C-S bond in this compound derivatives can lead to the existence of multiple conformers in solution, which can, in turn, crystallize into different polymorphic forms.[3] Polymorphism, the ability of a compound to exist in more than one crystalline form, is of critical importance in the pharmaceutical industry, as different polymorphs can exhibit distinct solubilities, dissolution rates, and bioavailability.

Computational modeling, in conjunction with experimental screening, can be a powerful tool for predicting and identifying potential polymorphs. Techniques such as Hirshfeld surface analysis can be employed to visualize and quantify the intermolecular interactions in different crystal forms, providing insights into their relative stabilities.[6]

V. Implications for Drug Development and Materials Science

The structural insights gained from the crystallographic analysis of this compound derivatives have significant implications for their application in drug discovery and materials science.

  • Structure-Activity Relationship (SAR) Studies: A detailed understanding of the three-dimensional structure of these molecules allows for the rational design of new derivatives with improved binding affinity and selectivity for biological targets.

  • Crystal Engineering: By understanding the dominant intermolecular interactions, it is possible to design and synthesize co-crystals and salts with tailored physicochemical properties, such as improved solubility or stability.

  • Polymorph Control: Knowledge of the factors that influence crystal packing can aid in the development of crystallization processes that consistently produce the desired polymorphic form.

VI. Conclusion and Future Directions

The crystal structure of this compound derivatives is a rich and complex field of study with significant practical implications. While this guide has provided a comprehensive overview of the key principles and methodologies, further research is needed to fully elucidate the structural landscape of this important class of compounds. The systematic crystallographic analysis of a wider range of this compound derivatives, coupled with computational studies, will undoubtedly lead to a deeper understanding of their structure-property relationships and pave the way for the development of new and improved pharmaceuticals and functional materials.

References

  • Crystal structure of 4-methylsulfanyl-2-phenylquinazoline. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • This compound. PubChem. [Link]

  • Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV). ResearchGate. [Link]

  • C–H···S Hydrogen Bonding Interactions. Molecules. [Link]

  • Crystal structure and Hirshfeld surfaces analysis of Heterocyclic-and circulenes. MATEC Web of Conferences. [Link]

  • Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. ResearchGate. [Link]

  • On the Importance of σ–Hole Interactions in Crystal Structures. Molecules. [Link]

  • Crystal structure and Hirshfeld Surface Analysis of (4-methylphenyl) [2-(methylsulfanyl)thiophen-3-yl]methanone. ResearchGate. [Link]

  • Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives. Crystal Growth & Design. [Link]

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen. [Link]

  • Synthesizing 4-methylpyridine. Sciencemadness.org. [Link]

  • The role of sulfur interactions in crystal architecture: experimental and quantum theoretical studies on hydrogen, halogen, and chalcogen bonds in trithiocyanuric acid–pyridine N-oxide co-crystals. CrystEngComm. [Link]

  • Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. Molecules. [Link]

  • Crystal structure and Hirshfeld surfaces analysis of Heterocyclic-and circulenes. ResearchGate. [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry. [Link]

  • Synthesis of sulfur-containing heterocycles via ring enlargement. Medicinal Chemistry Research. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]

  • This compound. Global Substance Registration System. [Link]

  • Insights into Thiol–Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. Journal of the American Chemical Society. [Link]

  • Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry. [Link]

  • Manipulating the Conformation of 3,2′:6′,3″-Terpyridine in [Cu2(μ-OAc)4(3,2′:6′,3″-tpy)]n 1D-Polymers. Molecules. [Link]

  • Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. ChemRxiv. [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]

  • 2,3,5,6-Tetrachloro-4-(methylthio)pyridine. CAS Common Chemistry. [Link]

Sources

Methodological & Application

Application Note: 4-(Methylthio)pyridine as a Strategic Scaffold in Drug Discovery

[2]

Introduction: The "Masked" Electrophile

In medicinal chemistry, This compound (CAS: 1122-75-4) is far more than a simple building block; it serves as a strategic "masked" electrophile .[2] While the pyridine ring is electron-deficient, direct nucleophilic aromatic substitution (

2

The 4-methylthio group provides a two-stage diversification strategy:

  • Stability: The sulfide (-SMe) is chemically robust during early-stage synthesis (e.g., lithiation, cross-coupling at other positions).[1][2]

  • Activation: It can be selectively oxidized to the sulfone (-SO₂Me) or sulfoxide (-SOMe) , transforming a passive substituent into a highly reactive leaving group (leaving group ability:

    
    ).[2]
    

This "Activation-Substitution" workflow allows medicinal chemists to install diverse nucleophiles (amines, alkoxides, thiols) at the 4-position late in the synthetic sequence, facilitating rapid library generation for SAR (Structure-Activity Relationship) studies.[1][2]

Strategic Utility in Drug Design

The "Activation-Substitution" Pathway

The core utility of this compound lies in its conversion to 4-(methylsulfonyl)pyridine .[2] The sulfonyl group exerts a strong electron-withdrawing effect, significantly lowering the LUMO energy of the pyridine ring and making the C4 position highly susceptible to nucleophilic attack.[1]

Key Applications:

  • Late-Stage Diversification: Build the core scaffold with the stable -SMe group, then oxidize and displace to create a library of 4-amino or 4-alkoxy pyridines.[2]

  • Bioisostere Synthesis: The -SMe group itself can mimic a methoxy (-OMe) group but with different metabolic stability and lipophilicity (LogP).[2]

  • Heterocycle Construction: Used in the synthesis of fused systems (e.g., pyrido[3,4-d]pyrimidines) where the sulfur serves as a handle for cyclization or further functionalization.[1]

Case Study: COX-2 Inhibitors and Kinase Scaffolds

The pyridine-sulfone motif is a pharmacophore hallmark in selective COX-2 inhibitors (e.g., Etoricoxib analogs).[2] While Etoricoxib features a phenyl-sulfone, the pyridine-sulfone bioisostere is frequently explored to modulate solubility and hERG channel liability.[2]

Additionally, in kinase inhibitor discovery (e.g., MPS1 inhibitors ), the introduction of a methyl group or modification of the thioether prevents rapid oxidative metabolism, a common liability for simple pyridine rings.[1]

Visualizing the Reaction Landscape

The following diagram illustrates the central role of this compound in scaffold diversification.

ReactionLandscapeFigure 1: The Activation-Substitution Strategy converting the stable sulfide to diverse targets.StartThis compound(Stable Precursor)OxidationOxidation(mCPBA or Oxone)Start->OxidationStep 1: ActivationSulfone4-(Methylsulfonyl)pyridine(Activated Electrophile)Oxidation->SulfoneNu_Amine4-Amino-pyridines(Kinase Inhibitors)Sulfone->Nu_AmineStep 2: S_NAr (R-NH2)Nu_Alkoxide4-Alkoxy-pyridines(Bioisosteres)Sulfone->Nu_AlkoxideStep 2: S_NAr (R-O-)Nu_C4-Alkyl/Aryl-pyridines(Via Metal Coupling)Sulfone->Nu_CStep 2: Pd-Catalysis

[2]

Detailed Experimental Protocols

Protocol A: Activation – Oxidation to 4-(Methylsulfonyl)pyridine

This step converts the stable sulfide into the reactive sulfone.[2] Safety Note: This reaction is exothermic.[2]

Reagents:

  • This compound (1.0 equiv)[1][2][3]

  • m-Chloroperbenzoic acid (mCPBA), 70-75% (2.2 – 2.5 equiv)[1][2]

  • Dichloromethane (DCM) (0.2 M concentration)[1]

  • Saturated aqueous ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     and 
    
    

Procedure:

  • Dissolution: Dissolve this compound (e.g., 1.25 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve mCPBA (approx. 22-25 mmol) in DCM (50 mL) and add it dropwise to the pyridine solution over 30 minutes. Note: Maintaining 0°C is critical to prevent N-oxide formation side reactions.[2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2] The sulfone typically appears more polar than the sulfide.

  • Quenching: Cool back to 0°C. Slowly add saturated aqueous

    
     to quench excess peroxide (starch-iodide paper test should be negative).
    
  • Workup: Wash the organic layer with saturated

    
     (3x) to remove m-chlorobenzoic acid byproduct.[2] Dry over anhydrous 
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude sulfone is often pure enough for the next step. If needed, recrystallize from Ethanol/Hexane or purify via silica gel chromatography.[1][2]

Expected Yield: 85–95% Product Appearance: White to off-white solid.[2]

Protocol B: Diversification – Nucleophilic Aromatic Substitution ( )

This protocol demonstrates the displacement of the methylsulfonyl group by a secondary amine, a common reaction in kinase inhibitor synthesis.[1]

Reagents:

  • 4-(Methylsulfonyl)pyridine (1.0 equiv) from Protocol A.[1][2]

  • Nucleophile (e.g., Morpholine, Piperazine, or primary amine) (1.2 – 1.5 equiv).[1][2]

  • Base: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     or 
    
    
    (2.0 equiv).[2]
  • Solvent: DMSO or DMF (anhydrous).[1][2]

Procedure:

  • Setup: In a microwave vial or sealed tube, combine 4-(Methylsulfonyl)pyridine (1.0 mmol), the amine nucleophile (1.2 mmol), and

    
     (2.0 mmol).
    
  • Solvent: Add DMSO (3 mL).

  • Reaction (Thermal): Heat at 80–100°C for 4–12 hours.

    • Alternative (Microwave): Irradiate at 120°C for 20–40 minutes.

  • Monitoring: Monitor consumption of the sulfone by LC-MS.

  • Workup: Pour the reaction mixture into ice-water (30 mL).

    • If solid precipitates:[1][4] Filter and wash with water.[2][5][6]

    • If oil forms:[1][2] Extract with EtOAc (3x), wash combined organics with brine (to remove DMSO), dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Mechanism: The reaction proceeds via a Meisenheimer complex stabilized by the pyridine nitrogen. The sulfinate anion (

2

Safety & Handling Guidelines

Hazard CategoryClassificationHandling Precaution
Skin/Eye Irritation Category 2 / 2AWear nitrile gloves and safety goggles.[2] Wash immediately upon contact.[2][7]
Respiratory STOT SE 3Fume Hood Mandatory. Pyridine derivatives can cause respiratory tract irritation.[2]
Odor (Sulfide) "Stench"This compound has a disagreeable sulfur odor.[2] Bleach (hypochlorite) solution should be kept ready to neutralize glassware and spills.[1][2]
Reactivity OxidationThe oxidation reaction with mCPBA is exothermic. Strictly control temperature at 0°C during addition.

References

  • Synthesis of Pyridine Sulfones: Journal of Medicinal Chemistry, "Discovery and Preclinical Characterization of mGluR5 Negative Allosteric Modulators." (2014).[1][2] Link[1]

  • Nucleophilic Substitution Protocols: BenchChem Application Notes, "Protocol for Nucleophilic Substitution on the Pyridine Ring." Link

  • Etoricoxib Analog Synthesis: European Patent Office, "Process for the preparation of Etoricoxib."[1] Patent EP2479166.[2] Link

  • General Reactivity of Pyridines: Organic Chemistry Portal, "Sulfone Synthesis by Oxidation."[1][2] Link

  • Toxicity Data: PubChem, "this compound Compound Summary."[1][2] Link

Application Notes and Protocols: Leveraging 4-(Methylthio)pyridine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 4-(Methylthio)pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone in the design of kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding site of kinases makes it a privileged structure. Among the various substituted pyridines, this compound emerges as a particularly versatile and strategic starting material for the synthesis of a new generation of potent and selective kinase inhibitors.

The value of this compound lies in the latent reactivity of its methylthio group. Through a straightforward oxidation to the corresponding methylsulfonyl group, the pyridine ring is transformed into a highly efficient electrophile, primed for nucleophilic aromatic substitution (SNAr). This two-step activation strategy provides a robust and modular platform for the introduction of a wide array of amine-containing side chains, which are crucial for tuning the potency, selectivity, and pharmacokinetic properties of the final kinase inhibitor.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and showcase the application of this methodology in the synthesis of a potent Aurora kinase inhibitor.

Core Synthetic Strategy: A Two-Step Approach to Versatility

The synthetic utility of this compound in this context is centered around a two-step reaction sequence:

  • Oxidation: The sulfur atom of the methylthio group is oxidized to the hexavalent state, forming a methylsulfonyl group (-SO₂CH₃). This transformation is critical as the methylsulfonyl group is an excellent leaving group, a consequence of the stability of the resulting methanesulfinate anion.

  • Nucleophilic Aromatic Substitution (SNAr): The activated 4-(methylsulfonyl)pyridine readily undergoes nucleophilic aromatic substitution at the C4 position with a variety of amine nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the powerful activating effect of the methylsulfonyl group facilitate this reaction, which typically proceeds under mild conditions.[1]

This modular approach allows for the late-stage introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocols

Part 1: Oxidation of this compound to 4-(Methylsulfonyl)pyridine

The oxidation of the sulfide to the sulfone is a crucial first step. While several oxidizing agents can be employed, meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice for this transformation.

Reaction Principle: m-CPBA is an electrophilic oxidizing agent that transfers an oxygen atom to the electron-rich sulfur atom of the methylthio group. The reaction proceeds through a stepwise oxidation, first to the sulfoxide and then to the sulfone. Using a stoichiometric excess of m-CPBA ensures the complete conversion to the sulfone.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Oxidant: Slowly add a solution of m-CPBA (2.2 eq) in DCM to the cooled solution of this compound over a period of 30 minutes. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess peroxide. Then, add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-(methylsulfonyl)pyridine.

Expected Yield: 85-95%

Part 2: Nucleophilic Aromatic Substitution with an Aniline Derivative

With the activated 4-(methylsulfonyl)pyridine in hand, the next step is the introduction of the desired amine side chain via an SNAr reaction. This example will focus on the synthesis of a key intermediate for an Aurora kinase inhibitor.

Reaction Principle: The electron-deficient pyridine ring, further activated by the strongly electron-withdrawing methylsulfonyl group at the 4-position, is susceptible to attack by nucleophiles. Aniline derivatives are suitable nucleophiles for this reaction, leading to the formation of a new C-N bond and the displacement of the methylsulfonyl group.[2]

Materials:

  • 4-(Methylsulfonyl)pyridine

  • 3-Chloro-4-fluoroaniline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Protocol:

  • Reactant Mixture: To a solution of 4-(methylsulfonyl)pyridine (1.0 eq) in N,N-dimethylformamide (DMF) at room temperature, add 3-chloro-4-fluoroaniline (1.2 eq) and potassium carbonate (2.0 eq).

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 12-16 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with water and then brine to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the desired N-(3-chloro-4-fluorophenyl)pyridin-4-amine.

Expected Yield: 70-85%

Application in the Synthesis of an Aurora Kinase Inhibitor: A Case Study

The 4-aminopyridine core synthesized above is a key structural motif in a number of kinase inhibitors. For instance, it is a central component of GSK1070916, a potent inhibitor of Aurora B/C kinases.[3][4][5] Aurora kinases are critical regulators of mitosis, and their overexpression is common in many human cancers, making them attractive therapeutic targets.[6]

Table 1: Biological Activity of GSK1070916 [7]

TargetKᵢ* (nM)Cellular EC₅₀ (A549 cells)
Aurora B0.38 ± 0.297 nM
Aurora C1.5 ± 0.4-
Aurora A>250-fold selectivity over B-

*Kᵢ represents the inhibitory constant.

The synthesis of GSK1070916 and related analogs can be envisioned starting from the N-(substituted-phenyl)pyridin-4-amine intermediate prepared using the protocols described above. Further synthetic steps would involve functionalization of the pyridine or aniline rings to complete the synthesis of the final drug molecule.[3]

Visualizing the Synthetic Workflow and Biological Context

Synthetic Workflow Diagram

Synthetic_Workflow A This compound B 4-(Methylsulfonyl)pyridine A->B Oxidation (e.g., m-CPBA) C N-(Aryl)pyridin-4-amine (Kinase Inhibitor Core) B->C SNAr (Amine, Base)

Caption: General synthetic workflow from this compound.

Simplified Aurora B Kinase Signaling Pathway

Aurora_B_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase AuroraB Aurora B Kinase Prophase->AuroraB activates Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates Apoptosis Apoptosis AuroraB->Apoptosis inhibition leads to CellCycle Cell Cycle Progression HistoneH3->CellCycle GSK1070916 GSK1070916 (Inhibitor) GSK1070916->AuroraB inhibits

Caption: Simplified role of Aurora B kinase in mitosis and its inhibition.

Conclusion and Future Perspectives

The use of this compound as a starting material provides a powerful and flexible platform for the synthesis of a diverse range of kinase inhibitors. The two-step activation and substitution strategy is robust, modular, and amenable to high-throughput synthesis, making it an ideal approach for modern drug discovery programs. The protocols detailed herein offer a solid foundation for researchers to explore the vast chemical space accessible from this versatile building block. As the demand for novel and selective kinase inhibitors continues to grow, the strategic application of unassuming starting materials like this compound will undoubtedly play a pivotal role in the development of the next generation of targeted cancer therapies.

References

  • Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
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  • National Center for Biotechnology Information. (n.d.). GSK-1070916. PubChem Compound Summary for CID 46885626. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Retrieved from [Link]

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  • Lakehead Knowledge Commons. (n.d.). Design, synthesis, and evaluation of novel aurora kinase inhibitors for cancer diagnosis and therapy. Retrieved from [Link]

  • MDPI. (2024). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
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  • ResearchGate. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Retrieved from [Link]

  • Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.
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  • Google Patents. (n.d.). EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines.
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Sources

Application Notes and Protocols: 4-(Methylthio)pyridine as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 4-(Methylthio)pyridine in Homogeneous Catalysis

In the landscape of modern synthetic chemistry, the development of efficient catalytic systems is paramount for the construction of complex molecular architectures. Among the vast array of ligands available to modulate the reactivity and selectivity of transition metal catalysts, pyridine derivatives have established themselves as a versatile and indispensable class.[1][2] This document provides an in-depth guide to the application of this compound, a unique and powerful ligand, in homogeneous catalysis.

This compound distinguishes itself through the electronic properties conferred by the methylthio (-SMe) group at the 4-position of the pyridine ring. This group acts as a moderate π-donor and a σ-electron-withdrawing group, leading to an overall increase in the electron density on the pyridine nitrogen compared to unsubstituted pyridine. This enhanced Lewis basicity allows for strong coordination to transition metal centers, such as palladium, influencing the stability and reactivity of the resulting catalytic complexes.[3][4] The sulfur atom also presents a potential secondary coordination site, although its role in catalysis is less commonly exploited than the primary coordination through the nitrogen atom.

These electronic characteristics make this compound a compelling choice for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in the synthesis of pharmaceuticals and functional materials.[5][6][7] This guide will detail the theoretical and practical aspects of employing this compound in key transformations, providing experimentally grounded protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Principles of this compound in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are cornerstone methodologies for the formation of carbon-carbon bonds.[6][8] The efficacy of these transformations is critically dependent on the ligand coordinated to the palladium center. The ligand influences the stability of the active catalyst, the rate of oxidative addition and reductive elimination, and the overall catalytic turnover.[9][10]

The this compound ligand, by virtue of its electron-donating nature, enhances the electron density at the palladium center. This, in turn, can facilitate the rate-determining oxidative addition step of an aryl halide to the Pd(0) species.[11] Furthermore, the strong coordination of the pyridine nitrogen can stabilize the palladium complex, potentially preventing catalyst decomposition and leading to higher overall efficiency. Studies on related 4-substituted pyridine ligands have shown that increased ligand basicity can correlate with improved catalytic performance in Suzuki-Miyaura and Heck reactions.[3][12]

Causality in Ligand Selection: Why Choose this compound?

The selection of this compound over other ligands is a strategic choice based on several key factors:

  • Enhanced Electron Density: The methylthio group provides a balance of electronic effects that enrich the palladium center, promoting key steps in the catalytic cycle.

  • Tunable Properties: The sulfur atom offers a site for potential post-synthetic modification, allowing for the fine-tuning of ligand properties.

  • Commercial Availability: this compound is a readily available and cost-effective ligand, making it an attractive option for both academic and industrial applications.

The following sections will provide detailed protocols for the application of this compound in specific palladium-catalyzed cross-coupling reactions. These protocols are based on established methodologies for related pyridine-type ligands and are adapted to leverage the unique properties of this compound.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl or vinyl halide and an organoboron compound.[6][13] The use of an electron-rich ligand such as this compound is anticipated to enhance the catalytic activity, particularly with less reactive aryl chlorides.

Protocol: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol is adapted from established procedures for palladium-catalyzed Suzuki-Miyaura reactions employing pyridine-based ligands.[12][14]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, to a Schlenk flask, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.022 mmol, 2.2 mol%). Add 2 mL of anhydrous 1,4-dioxane and stir the mixture at room temperature for 15-20 minutes. This allows for the formation of the active palladium-ligand complex.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a further 8 mL of 1,4-dioxane and 2 mL of deionized water to the reaction mixture.

  • Reaction Execution: Equip the Schlenk flask with a condenser and place it in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time (typically 4-12 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add 20 mL of ethyl acetate and 10 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Expected Performance and Data

The following table provides expected outcomes based on analogous systems using electron-rich pyridine ligands.[3][12] Actual results may vary depending on the specific substrates used.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / 4-(MeS)Py4-BromoanisolePhenylboronic acidK₂CO₃Dioxane/H₂O1006>90
Pd(OAc)₂ / 4-(MeS)Py4-ChloroacetophenonePhenylboronic acidK₃PO₄Dioxane/H₂O1101275-85
Pd(OAc)₂ / 4-(MeS)Py1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidNa₂CO₃Toluene/H₂O1004>95
Mechanistic Considerations

The catalytic cycle for the Suzuki-Miyaura reaction is well-established.[11] The this compound ligand (L) plays a crucial role in modulating the reactivity of the palladium center throughout the cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition ArPd(II)XL2 Ar-Pd(II)(X)L₂ OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Ar-Ar Ar-Ar' RedElim->Ar-Ar ArX Ar-X ArX->OxAdd Ar'B(OH)2 Ar'B(OH)₂ (Base) Ar'B(OH)2->Transmetal

Figure 1: Catalytic cycle for the Suzuki-Miyaura reaction with this compound (L).

The electron-donating this compound ligand enhances the nucleophilicity of the Pd(0) center, thereby accelerating the oxidative addition of the aryl halide. This is often the rate-limiting step of the reaction.

Application in Heck-Mizoroki Cross-Coupling

The Heck-Mizoroki reaction is a powerful tool for the synthesis of substituted alkenes via the coupling of an unsaturated halide with an alkene.[8][15] The choice of ligand is critical for controlling the regioselectivity and efficiency of the reaction.

Protocol: General Procedure for the Heck Coupling of an Aryl Iodide with Styrene

This protocol is based on established methods for Heck reactions using palladium catalysts.[12][16]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl iodide (e.g., 4-iodoanisole)

  • Styrene

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%), this compound (0.022 mmol, 2.2 mol%), the aryl iodide (1.0 mmol), and triethylamine (1.5 mmol).

  • Solvent and Substrate Addition: Add 5 mL of anhydrous DMF, followed by the addition of styrene (1.2 mmol).

  • Reaction Execution: Place the sealed Schlenk tube in a pre-heated oil bath at 120 °C and stir for 12-24 hours. Monitor the reaction by GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with 20 mL of diethyl ether and wash with 1 M HCl (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the desired product.

Expected Performance and Data
Catalyst SystemAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / 4-(MeS)Py4-IodoanisoleStyreneEt₃NDMF1201885-95
Pd(OAc)₂ / 4-(MeS)Py1-Iodo-4-cyanobenzenen-Butyl acrylateK₂CO₃DMA13012>90
Pd(OAc)₂ / 4-(MeS)Py4-BromobenzaldehydeMethyl methacrylateNaOAcNMP1402470-80

Application in C-H Bond Functionalization

Direct C-H bond functionalization is a highly atom-economical and efficient strategy for the synthesis of complex molecules.[17] While specific protocols for this compound in C-H activation are not yet widely established, its electronic properties make it a promising candidate ligand for such transformations, particularly in palladium-catalyzed processes.[18] The electron-rich nature of the ligand can promote the C-H activation step, which is often a key challenge in these reactions.

Conceptual Workflow for C-H Arylation

The following workflow outlines a general approach to developing a C-H arylation protocol using this compound as a ligand, based on established principles of directed C-H activation.[19][20]

CH_Activation_Workflow cluster_0 Reaction Development cluster_1 Mechanistic Investigation A Substrate Selection (with directing group) B Catalyst System Screening (Pd source + 4-(MeS)Py) A->B C Optimization of Conditions (Solvent, Base, Temp.) B->C D Scope and Limitation Study C->D E Kinetic Studies D->E F Intermediate Characterization E->F G DFT Calculations F->G

Figure 2: Conceptual workflow for developing a C-H functionalization protocol.

Researchers are encouraged to explore the use of this compound in conjunction with various palladium precursors (e.g., Pd(OAc)₂, PdCl₂) and oxidants for the directed C-H arylation of heterocycles and other electron-rich aromatic systems.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile ligand for transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its electron-rich nature, arising from the methylthio substituent, can enhance catalytic activity and stability. The protocols and data presented in this guide provide a solid foundation for researchers to explore the applications of this ligand in their own synthetic endeavors. Further investigations into its role in C-H functionalization and other catalytic transformations are warranted and expected to yield exciting new methodologies in organic synthesis.

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  • Tommasi, I. (Ed.). (2020). Catalysts for C–H Activation and Functionalisation. MDPI. [Link]

  • Ahrens, S., et al. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions. [Link]

  • Sandeep, D., et al. (2021). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. Inorganic Chemistry Frontiers, 8(12), 3045-3056. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • van der Westhuizen, E. J., et al. (2021). N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. Molecules, 26(17), 5345. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 8, 1326–1352. [Link]

  • Jayasuriya, N. (2006). Palladium-Catalyzed Alkylation of sp2 and sp3 C-H Bonds with Methylboroxine and Alkylboronic Acids: Two Distinct C-H Activation Pathways. Wipf Group, University of Pittsburgh. [Link]

  • Epstein, J., et al. (1959). Quantitative determination of micro and semi-micro concentrations of acylating agents by 4-(p-nitrobenzyl)pyridine reagent. Analytical Chemistry, 31(7), 1254-1259. [Link]

  • Wipf, P. (n.d.). Chapter 18: Catalytic C-H Functionalization. Wipf Group, University of Pittsburgh. [Link]

  • Behera, P. K., et al. (2024). Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. Inorganica Chimica Acta, 563, 121922. [Link]

  • Macmillan, D. W. C. (2004). The Intramolecular Heck Reaction. Macmillan Group, Caltech. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Al-Zoubi, R. M., et al. (2024). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Journal of Sulfur Chemistry, 45(2), 193-231. [Link]

Sources

Application Note: Regioselective S-Methylation of 4-Thiopyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity synthesis of 4-(methylthio)pyridine.

Abstract

This guide details the regioselective S-methylation of 4-mercaptopyridine (4-pyridinethiol) to synthesize this compound (CAS: 22581-72-2). While 4-mercaptopyridine exists in a tautomeric equilibrium between the thione and thiol forms, basic conditions preferentially stabilize the thiolate anion, driving exclusive S-alkylation over N-alkylation. This protocol utilizes Iodomethane (Methyl Iodide) as the electrophile in a methanolic sodium hydroxide system, ensuring high yield (>90%) and purity suitable for downstream pharmaceutical applications.

Introduction & Mechanistic Insight

The starting material, 4-mercaptopyridine, presents a classic tautomeric challenge in heterocyclic chemistry. In neutral solution, the thione form (pyridine-4(1H)-thione) predominates due to the strength of the N-H bond and lattice energy stabilization.

  • The Challenge: Direct alkylation without pH control can lead to a mixture of S-methyl (thioether) and N-methyl (thioamide) products.

  • The Solution: Deprotonation with a strong base (NaOH or NaOMe) generates the pyridin-4-thiolate anion . This anion is an ambident nucleophile, but according to the Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom is the "softer" nucleophile compared to the "hard" nitrogen. Consequently, reaction with a soft electrophile like methyl iodide (MeI) preferentially occurs at the sulfur atom, yielding the desired this compound.

Reaction Scheme

The following diagram illustrates the tautomeric equilibrium and the selective S-methylation pathway.

ReactionScheme Thione 4-Pyridinethione (Tautomer A) Thiol 4-Pyridinethiol (Tautomer B) Thione->Thiol Equilibrium Anion Pyridin-4-thiolate (Nucleophile) Thiol->Anion + NaOH - H2O Product This compound (Target) Anion->Product + MeI (Soft-Soft) Major Pathway N_Product N-Methyl-4-thiopyridone (Side Product) Anion->N_Product + MeI (Hard-Soft) Minor Pathway

Figure 1: Mechanistic pathway favoring S-methylation via the thiolate anion.

Materials & Equipment

Reagents
ReagentCAS NumberGradeRole
4-Mercaptopyridine 19829-29-9>98%Substrate
Iodomethane (MeI) 74-88-499% (Stabilized)Methylating Agent
Sodium Hydroxide (NaOH) 1310-73-2Reagent PelletsBase
Methanol (MeOH) 67-56-1ACS GradeSolvent
Dichloromethane (DCM) 75-09-2ACS GradeExtraction Solvent
Sodium Sulfate (Na₂SO₄) 7757-82-6AnhydrousDrying Agent
Equipment
  • 250 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Addition funnel (pressure-equalizing recommended).

  • Rotary evaporator with vacuum pump.

  • Separatory funnel (500 mL).

  • Ice-water bath.

Experimental Protocol (Step-by-Step)

Phase 1: Preparation of the Thiolate Anion
  • Dissolution: In a 250 mL RBF, dissolve 4-mercaptopyridine (5.0 g, 45.0 mmol) in Methanol (50 mL) . The solution may appear yellow.

  • Deprotonation: Prepare a solution of NaOH (1.98 g, 49.5 mmol, 1.1 equiv) in Methanol (20 mL) or use a minimal amount of water if solubility is an issue.

  • Activation: Add the base solution to the RBF. Stir at room temperature for 15 minutes.

    • Observation: The solution color may deepen, indicating the formation of the sodium thiolate salt.

Phase 2: Methylation Reaction
  • Cooling: Place the RBF in an ice-water bath to cool the mixture to 0–5 °C.

    • Why? Methyl iodide is volatile (BP 42 °C) and the alkylation is exothermic. Cooling prevents loss of reagent and controls the reaction rate.

  • Addition: Transfer Iodomethane (3.1 mL, 7.1 g, 50.0 mmol, 1.11 equiv) to the addition funnel. Add it dropwise to the stirring thiolate solution over 20 minutes.

  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours.

    • Monitoring: Monitor reaction progress via TLC (Silica gel; 5% MeOH in DCM). The starting material (thiol) is more polar and will remain near the baseline or streak; the product is less polar and will have a higher Rf (~0.5–0.6).

Phase 3: Workup and Isolation
  • Concentration: Remove the bulk of the methanol using a rotary evaporator (bath temp 40 °C). Do not evaporate to complete dryness; leave a slurry.

  • Extraction: Resuspend the residue in Water (50 mL) and transfer to a separatory funnel. Extract with DCM (3 x 40 mL) .

    • Note: The product is an organic base/thioether and will partition into the DCM layer.

  • Washing: Wash the combined organic layers with Brine (30 mL) to remove residual inorganic salts.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter off the solid.[1]

  • Evaporation: Concentrate the filtrate under reduced pressure to yield the crude product.

Phase 4: Purification (If Necessary)
  • State Check: The product, this compound, is typically a low-melting solid (MP ~44–45 °C) or a pale yellow oil that solidifies upon standing in the fridge.

  • Distillation: If high purity is required, vacuum distillation can be performed (BP ~90–100 °C at reduced pressure, exact value depends on vacuum strength).

  • Recrystallization: If solid, recrystallize from a mixture of Hexanes/Ether.

Workflow Diagram

Workflow Start Start: 4-Mercaptopyridine (5.0 g in MeOH) BaseAdd Add NaOH (1.1 eq) Stir 15 min @ RT Start->BaseAdd Cool Cool to 0°C BaseAdd->Cool MeIAdd Add MeI (1.1 eq) Dropwise Exothermic Control Cool->MeIAdd React Stir 2-3 hrs @ RT Monitor via TLC MeIAdd->React Conc Rotary Evaporation (Remove MeOH) React->Conc Extract Partition: Water / DCM Collect Organic Phase Conc->Extract Dry Dry (Na2SO4) & Filter Extract->Dry Final Final Product: This compound Dry->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Validation

To ensure the protocol was successful and to distinguish the product from the N-methyl isomer, use the following data.

Physical Properties[2][4][5][6][7][8][9][10][11]
  • Appearance: Pale yellow oil or off-white solid.

  • Melting Point: 44–45 °C (Lit.).

  • Boiling Point: ~224 °C (at 760 mmHg).[2]

NMR Spectroscopy (Self-Validation)

The diagnostic peaks for the S-methyl group vs. N-methyl group are distinct.

NucleusAssignmentChemical Shift (δ, ppm in CDCl₃)MultiplicityInterpretation
¹H S-CH₃ 2.50 Singlet (3H)Diagnostic for S-Me . (N-Me typically appears >3.5 ppm)
¹H Pyridine H-3,5~7.15Doublet (2H)Beta-protons (shielded by S-Me donor effect)
¹H Pyridine H-2,6~8.45Doublet (2H)Alpha-protons (deshielded by Ring N)
¹³C S-CH₃ ~14.0SingletMethyl carbon attached to Sulfur

Critical Quality Attribute (CQA): If a singlet appears around 3.8–4.0 ppm in the ¹H NMR, this indicates N-methylation (N-methyl-4-thiopyridone). Re-evaluate the base stoichiometry and temperature control.

Safety & Hazards

  • Iodomethane (MeI): A potent alkylating agent and suspected carcinogen. Must be handled in a functioning fume hood. Use nitrile gloves (double gloving recommended).

  • 4-Mercaptopyridine: Stench agent. All glassware and waste should be treated with a bleach solution (sodium hypochlorite) to oxidize residual thiols before removal from the hood.

  • Reaction Exotherm: The addition of MeI to the thiolate is exothermic. Strict temperature control (0 °C) is required during addition to prevent runaway reactions or volatilization of MeI.

References

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information. [Link]

  • Shimizu, M., et al. "S-Methylation of N-Containing Heterocyclic Thiols." Heterocycles, Vol 81, No. 2, 2010.
  • Org. Synth.General procedures for alkylation of thiols. (Adapted from standard organic synthesis protocols for thioethers).

Sources

Strategic Utilization of 4-(Methylthio)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

From "Masked" Electrophile to Metabolic Liability [1]

Executive Summary

In modern drug discovery, 4-(methylthio)pyridine serves a dual role: it is a robust synthetic intermediate for Late-Stage Functionalization (LSF) and a critical probe for metabolic stability profiling.[1] Unlike 4-chloropyridine, which is prone to polymerization and instability as a free base, the 4-methylthio analog is stable, easy to handle, and can be "switched on" chemically to become a highly reactive electrophile.

This guide details the "Sulfide-Sulfone-Substitution" workflow, a standard medicinal chemistry tactic to generate diverse 4-substituted pyridine libraries (amines, ethers, thiols) commonly found in kinase inhibitors and COX-2 inhibitors.[1] Additionally, it addresses the metabolic liabilities associated with the thioether moiety, specifically S-oxidation by Flavin-containing Monooxygenases (FMOs).[1]

Part 1: The "Masked" Electrophile Strategy

The primary application of this compound is as a precursor to 4-(methylsulfonyl)pyridine .[1] The methylthio group acts as a "masked" leaving group.

  • Stability: The sulfide is nucleophilic and stable to basic conditions used in earlier synthetic steps.[1]

  • Activation: Oxidation converts the sulfide (poor leaving group) to a sulfone (excellent leaving group).[1]

  • Diversification: The sulfone is displaced by nucleophiles via SNAr (Nucleophilic Aromatic Substitution).[1]

Mechanism of Action

The electron-deficient pyridine ring, further deactivated by the electron-withdrawing sulfone, becomes highly susceptible to nucleophilic attack at the C4 position. This allows for the rapid generation of libraries where the pyridine core remains constant, but the C4 substituent is varied.

SyntheticWorkflow Sulfide This compound (Stable Precursor) Oxidation Activation (Oxidation) Sulfide->Oxidation mCPBA or Oxone Sulfone 4-(Methylsulfonyl)pyridine (Activated Electrophile) Oxidation->Sulfone Forming Leaving Group (-SO2Me) SNAr Diversification (SNAr Displacement) Sulfone->SNAr + R-NH2 / R-OH Product 4-Substituted Pyridine (Drug Candidate) SNAr->Product - MeSO2H

Figure 1: The "Sulfide-Sulfone-Substitution" synthetic workflow.[1][2][3][4][5] The methylthio group masks the C4 position until activation is required.

Part 2: Experimental Protocols

Protocol A: Chemo-selective Oxidation (Sulfide to Sulfone)

Objective: Convert this compound to 4-(methylsulfonyl)pyridine without over-oxidizing the pyridine nitrogen to the N-oxide.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max (2.2 - 2.5 equiv)[1]

  • Solvent: Dichloromethane (DCM)[1]

  • Quench: Sat. aq. NaHCO3 / Na2S2O3[1]

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.[1] Note: Cooling is critical; the reaction is exothermic.

  • Addition: Dissolve mCPBA (22-25 mmol) in DCM (50 mL) and add dropwise to the reaction mixture over 30 minutes.

    • Causality: Slow addition prevents localized heating and minimizes N-oxide formation (pyridine N-oxidation is generally slower than S-oxidation but accelerates with heat).[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

  • Monitoring: Monitor by TLC or LCMS.

    • Target: Disappearance of sulfide (M+H = 126) and appearance of sulfone (M+H = 158).[1] Intermediate sulfoxide (M+H = 142) may be observed early on.[1]

  • Workup (Critical for Purity):

    • Quench with 10% aqueous Na2S2O3 (to destroy excess peroxide).[1]

    • Wash with sat.[1] aqueous NaHCO3 (3x) to remove m-chlorobenzoic acid byproduct.[1]

    • Dry organic layer over MgSO4, filter, and concentrate.[1]

  • Purification: The sulfone is significantly more polar than the sulfide. Recrystallization from EtOAc/Hexanes is often sufficient.[1]

Safety Note: Methylthio compounds have a potent, disagreeable odor (garlic/cabbage).[1] All glassware should be bleached (hypochlorite solution) immediately after use to oxidize residual sulfides to odorless sulfoxides/sulfones.[1]

Protocol B: SNAr Library Generation

Objective: Displacement of the methylsulfonyl group with an amine nucleophile.

Reagents:

  • Electrophile: 4-(Methylsulfonyl)pyridine (from Protocol A)[1]

  • Nucleophile: Primary or Secondary Amine (1.2 - 1.5 equiv)[1]

  • Base: DIPEA or K2CO3 (2.0 equiv)[1]

  • Solvent: DMF or DMSO (anhydrous)[1]

Step-by-Step Methodology:

  • Setup: In a reaction vial, dissolve 4-(methylsulfonyl)pyridine (0.5 mmol) in DMF (2 mL).

  • Addition: Add the amine (0.6 mmol) and DIPEA (1.0 mmol).

  • Reaction: Heat to 80–100°C.

    • Insight: While 4-halopyridines often require higher temperatures or Pd-catalysis (Buchwald-Hartwig), the sulfone is an exceptional leaving group (leaving as methanesulfinate) and typically reacts under thermal conditions.[1]

  • Monitoring: Monitor by LCMS for the product mass. The sulfone peak should disappear.

  • Isolation:

    • Dilute with water and extract with EtOAc.[1]

    • Alternatively, for library production, filter and purify directly via Prep-HPLC (Reverse Phase).[1]

Part 3: Data Analysis & Metabolic Considerations

Reaction Condition Comparison

When planning the synthesis, choosing the right oxidant is crucial for scalability and safety.

MethodReagentConditionsProsCons
Standard mCPBADCM, 0°C to RTHigh yield, rapid.[1]Atom economy poor; mCBA byproduct removal required.[1]
Green Oxone®MeOH/H2O, RTWater-soluble byproducts; safer.[1]Slurry reaction; can be slow with insoluble substrates.[1]
Catalytic H2O2 / Na2WO4Acidic, RTHigh atom economy (water byproduct).[1]Requires careful pH control to avoid N-oxidation.[1]
Metabolic Liability: The S-Oxidation Pathway

In drug development, the this compound moiety is not just a synthetic handle; if retained in the final drug, it represents a metabolic "soft spot."

Key Enzymes:

  • FMO (Flavin-containing Monooxygenase): Specifically FMO3.[1] Major pathway for S-oxidation of nucleophilic sulfides.[1]

  • CYP450: Can also perform S-oxidation but often competes with C-oxidation.[1]

Impact:

  • Toxicity: S-oxidation can lead to reactive intermediates or accumulation of polar sulfoxides/sulfones that alter the drug's PK/PD profile.

  • Clearance: Rapid S-oxidation leads to high clearance (short half-life).[1]

MetabolicPathway Drug Drug-S-Me (Parent) FMO Enzymatic Oxidation (FMO3 / CYP450) Drug->FMO Sulfoxide Drug-S(=O)-Me (Sulfoxide Metabolite) FMO->Sulfoxide Phase I Metabolism Sulfone Drug-S(=O)2-Me (Sulfone Metabolite) Sulfoxide->Sulfone Further Oxidation Excretion Renal Excretion (Increased Polarity) Sulfoxide->Excretion Sulfone->Excretion

Figure 2: Metabolic fate of the methylthioether moiety.[1] FMO3 is the predominant enzyme responsible for the initial S-oxygenation.

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link]

  • Organic Chemistry Portal. Sulfone Synthesis by Oxidation. (Detailed protocols for sulfide oxidation). [Link]

  • Phillips, I. R., & Shephard, E. A. (2008).[1] Drug metabolism by flavin-containing monooxygenases of human and mouse.[1] (Mechanistic insight into FMO-mediated S-oxidation). [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr) Mechanism. [Link]

Sources

Synthesis of biologically active compounds from 4-(Methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Chameleon" Synthon

In medicinal chemistry, 4-(Methylthio)pyridine (4-MTP) is not merely a building block; it is a latent electrophile .[1] Its utility lies in its ability to toggle between two distinct electronic states, acting as a "Sulfide Switch" for diversifying privileged pharmacophores.[1]

  • State A (Native): As a sulfide, the substituent is electron-donating (via resonance) and nucleophilic.[1] It is stable to basic conditions and many metal-catalyzed couplings.

  • State B (Activated): Upon oxidation to the sulfone (

    
    ), the group becomes strongly electron-withdrawing and, crucially, an excellent leaving group for Nucleophilic Aromatic Substitution (
    
    
    
    ).[1]

This application note details the protocols for modulating this oxidation state and exploiting it to synthesize 4-substituted pyridines—a scaffold ubiquitous in kinase inhibitors, anti-tubercular agents, and proton pump inhibitors (PPIs).[1]

Workflow Visualization

The following diagram maps the divergence points where 4-MTP can be transformed into distinct bioactive classes.

G Start This compound (Latent State) Ox_Step Oxidation Control Start->Ox_Step mCPBA or Oxone Sulfoxide Sulfoxide (S=O) (Chiral/PPI Precursor) Ox_Step->Sulfoxide 1.0 equiv, 0°C Sulfone Sulfone (O=S=O) (Activated Leaving Group) Ox_Step->Sulfone >2.5 equiv, RT SNAr S_NAr Displacement (Nucleophilic Attack) Sulfone->SNAr + R-NH2 / R-OH Product_A 4-Aminopyridines (Kinase Inhibitors) SNAr->Product_A Amine Nucleophile Product_B 4-Alkoxypyridines (Bioactive Ethers) SNAr->Product_B Alkoxide Nucleophile

Figure 1: The "Sulfide Switch" workflow showing the divergence from latent sulfide to activated sulfone and subsequent functionalization.[1]

Phase I: Modulation of Oxidation State

Controlling the oxidation level is critical. The sulfoxide is the target for "prazole" type drugs (PPIs), while the sulfone is the target for substitution reactions.

Protocol A: Chemoselective Oxidation to Sulfone

Objective: Complete conversion to the sulfone without N-oxide formation.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 77% max (2.5 equiv)[1]

  • Solvent: Dichloromethane (DCM)[1]

  • Quench: Sat.

    
     / Sat. 
    
    
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-MTP (10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C using an ice bath. Rationale: Low temperature prevents oxidation of the pyridine nitrogen, which is less nucleophilic than the sulfur but reactive at room temperature.

  • Addition: Dissolve mCPBA (25 mmol) in DCM (30 mL). Add this solution dropwise over 30 minutes.

    • Critical Check: Maintain internal temperature <5°C.[2]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The sulfone is significantly more polar (lower

    
    ) than the sulfide.
    
  • Workup:

    • Cool back to 0°C.

    • Quench with saturated

      
       (to destroy excess peroxide).[1]
      
    • Wash with saturated

      
       (3x) to remove m-chlorobenzoic acid byproduct.[1][3]
      
  • Isolation: Dry organic layer over

    
    , filter, and concentrate. The resulting 4-(methylsulfonyl)pyridine is typically a white solid.[3]
    

Green Chemistry Alternative: For scale-up (>10g), replace mCPBA with Oxone® in Methanol/Water or


 with a Molybdenum catalyst to reduce hazardous waste [1, 2].[1]

Phase II: The "Leaving Group" Strategy ( )

Once the "switch" is flipped to the sulfone (or sulfoxide), the methylsulfonyl group becomes an excellent leaving group, comparable to a halogen but often more reactive in the 4-position of pyridine due to the specific resonance stabilization of the Meisenheimer intermediate.

Protocol B: Synthesis of 4-Aminopyridines (Kinase Scaffold)

Objective: Displacement of the sulfone with a primary amine.

Reagents:

  • Substrate: 4-(Methylsulfonyl)pyridine (1.0 equiv)[1]

  • Nucleophile: Primary Amine (e.g., Benzylamine, Aniline derivative) (1.2–2.0 equiv)[1]

  • Base:

    
     or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: DMSO or Acetonitrile (

    
    )[1]
    

Step-by-Step Methodology:

  • Setup: In a pressure vial or reflux flask, combine the sulfone (1.0 mmol), the amine (1.2 mmol), and

    
     (2.0 mmol) in anhydrous DMSO (3 mL).
    
  • Activation: Heat the mixture to 80–100°C .

    • Mechanism:[4][5][6][7][8] The heat overcomes the activation energy for the aromatic nucleophilic substitution. The electron-deficient pyridine ring stabilizes the anionic intermediate formed upon amine attack.

  • Monitoring: Monitor by LC-MS. The mass shift will be distinct:

    
    .[1]
    
  • Workup: Pour into water (15 mL). If the product precipitates, filter it.[1][2] If not, extract with EtOAc.[1]

  • Purification: Recrystallization or Flash Chromatography (DCM/MeOH gradient).[1]

Data Summary: Expected Shifts

Compound State 1H NMR (Methyl Group) Electronic Nature Reactivity Profile

| Sulfide (Start) |


 2.4 - 2.5 ppm (s) | Electron Donor | Nucleophilic |
| Sulfoxide  | 

2.7 - 2.8 ppm (s) | Weak Acceptor | Chiral Center / PPI Linker | | Sulfone (Int.)[1] |

3.0 - 3.2 ppm (s) | Strong Acceptor | Electrophilic (

active) |[1]

Biological Applications & Case Studies

Case Study 1: Antitubercular Agents (Thioisonicotinamides)

Recent research highlights the efficacy of 2,4-disubstituted pyridines against Mycobacterium tuberculosis.[1][6] The 4-MTP scaffold is a direct precursor to thioisonicotinamides. By displacing the sulfone with hydrazine derivatives, researchers synthesize picolinohydrazoamides , which have shown activity against intracellular tubercle bacilli [3].[1]

Case Study 2: Proton Pump Inhibitors (PPIs)

The "prazole" class (e.g., Omeprazole, Lansoprazole) relies on a pyridine-methylsulfinyl-benzimidazole linkage.[1]

  • Synthesis Route: 4-MTP is functionalized (often via lithiation at the methyl group or chlorination) to link with the benzimidazole. The final critical step is the controlled mono-oxidation of the sulfide to the sulfoxide (as described in Phase I, stopping at 1.0 equiv oxidant). Over-oxidation to the sulfone destroys the PPI activity [4].

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure scientific integrity, every batch must pass these checkpoints:

  • The "N-Oxide" Trap:

    • Symptom:[1][3][5][8][9][10][11][12] LC-MS shows M+16 peak, but NMR methyl shift hasn't moved downfield significantly (remains ~2.5 ppm).[1]

    • Cause: You oxidized the Nitrogen, not the Sulfur.

    • Solution: Ensure temperature was <5°C during addition.[2] If N-oxide is present, treat with

      
       to reduce the N-oxide selectively while leaving the sulfone/sulfoxide intact.
      
  • Incomplete Displacement:

    • Symptom:[1][3][5][8][9][10][11][12] Starting material (sulfone) persists despite heating.[1]

    • Cause: Nucleophile is too weak or sterically hindered.

    • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temp to 120°C, or use microwave irradiation (150°C, 10 min) to force the transition.[1]

References

  • Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. SciSpace. [Link][1]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link][1]

  • 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology. [Link][1][6]

  • Method for preparing pyridine-methylsulfinyl compound (Prazole Patent). Google Patents. [1]

  • Nucleophilic aromatic substitution of Pyridine. Wikipedia / Vertex AI Grounding. [Link]

Sources

Application Note: Quantitative Analysis of 4-(Methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 4-(Methylthio)pyridine, a key intermediate and potential impurity in pharmaceutical manufacturing. We present detailed protocols for two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). The guide emphasizes the rationale behind methodological choices, from sample preparation to data analysis, to ensure robust and reliable quantification. Furthermore, a complete framework for method validation, aligned with International Council for Harmonisation (ICH) guidelines, is provided to establish the trustworthiness and suitability of the analytical procedures for their intended purpose.

Introduction: The Analytical Imperative for this compound

This compound (C₆H₇NS, M.W.: 125.19 g/mol ) is a heterocyclic compound whose precise quantification is critical in various stages of drug development and chemical synthesis.[1][2] Its role as a synthetic intermediate or its potential presence as a process-related impurity necessitates the use of accurate and reliable analytical methods. Failure to control such impurities can have significant implications for drug safety, efficacy, and regulatory compliance.

This guide is designed to provide scientists with the foundational knowledge and practical protocols to develop, validate, and implement robust analytical methods for this compound. We will explore the two most powerful and commonly employed techniques for this purpose: HPLC and GC. The choice between these methods depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[3]

Physicochemical Properties Overview
PropertyValueSource
Molecular FormulaC₆H₇NSPubChem[1][2]
Molecular Weight125.19 g/mol PubChem[1][2]
AppearanceLiquid (typical)N/A
PolarityModerately PolarInferred from structure
VolatilitySemi-volatileInferred from structure

General Analytical Workflow

A successful quantitative analysis follows a structured workflow, from sample handling to final data reporting. This ensures consistency, minimizes error, and is a prerequisite for method validation.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Validation cluster_data Phase 3: Data & Reporting Sample Sample Receipt & Logging StdPrep Standard Preparation (Stock & Working) SamplePrep Sample Preparation (Dilution, Extraction) Sample->SamplePrep Instrument Instrumental Analysis (HPLC or GC) SamplePrep->Instrument Validation Method Validation (ICH Guidelines) Instrument->Validation Processing Data Processing (Integration & Calibration) Instrument->Processing Report Final Report (Quantification Results) Validation->Report Processing->Report

Caption: High-level workflow for quantitative analysis.

Primary Method: Reverse-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the analysis of moderately polar and non-volatile compounds like this compound.[3] A reverse-phase method, utilizing a non-polar stationary phase and a polar mobile phase, is the standard approach.

Causality Behind the Choice:

  • Specificity: The chromatographic separation provides specificity, resolving the analyte from matrix components and other impurities.

  • Robustness: HPLC methods are highly reproducible and transferable between laboratories.

  • UV Detection: The pyridine ring in the analyte contains a chromophore, making it suitable for UV detection, a common and cost-effective detector. An analysis wavelength of ~250 nm is often effective for pyridine-based compounds.[4]

Protocol 3.1: HPLC-UV Quantification

1. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • Volumetric flasks and pipettes (Class A)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase: A typical starting point is a mixture of Acetonitrile and Water (e.g., 50:50 v/v).[5] Acidifying the aqueous component with 0.1% phosphoric acid or formic acid can improve peak shape for basic compounds like pyridines.[5][6] For MS compatibility, formic acid is preferred.[5]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or Acetonitrile).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

4. Sample Preparation:

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a known volume of solvent (e.g., Methanol). The target concentration should fall within the calibration range.

  • For complex matrices, an extraction may be necessary. A common procedure involves adding methanol, vortexing, and sonicating, followed by centrifugation to remove solids.[7]

  • Filter the final solution through a 0.45 µm syringe filter before injection to protect the HPLC column.

5. HPLC Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for retaining moderately polar analytes.
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic AcidProvides good retention and peak shape.[5][6]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Column Temp. 30 °CMaintains stable retention times.
Detection UV at 250 nmGood absorbance for pyridine derivatives.[4]
Run Time 10 minutes (adjust as needed)Sufficient to elute the analyte and any late-eluting peaks.

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standard solutions versus their concentration.

  • Perform a linear regression on the calibration curve to obtain the equation (y = mx + c) and the correlation coefficient (r²). An r² > 0.995 is typically required.

  • Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.

Alternative Method: Gas Chromatography (GC)

GC is an excellent alternative, particularly for its high resolution and sensitivity, especially when coupled with a mass spectrometer (MS).[3][8] It is well-suited for analyzing volatile to semi-volatile compounds.[3]

Causality Behind the Choice:

  • High Efficiency: Capillary GC columns offer superior separation efficiency compared to packed HPLC columns.[8]

  • Sensitivity: Flame Ionization Detection (FID) is a robust and sensitive universal detector for organic compounds, while Mass Spectrometry (MS) offers unparalleled sensitivity and specificity for definitive identification.[8][9]

  • Orthogonal Technique: Using GC as a secondary method provides orthogonal data to HPLC, strengthening the confidence in analytical results.

Protocol 4.1: GC-MS/FID Quantification

1. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Methanol or Dichloromethane (GC grade)

  • An appropriate internal standard (IS), if required (must be absent in the sample and well-resolved).[10]

2. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • GC Capillary Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is a good starting point.[11]

3. Preparation of Solutions:

  • Prepare stock and working standard solutions similarly to the HPLC method, but using a GC-compatible solvent like methanol.

4. Sample Preparation:

  • Sample preparation is similar to HPLC, involving dissolution in a suitable solvent to a known concentration.

  • Ensure the final sample is free of non-volatile materials that could contaminate the GC inlet. If solids are present, centrifugation and transfer of the supernatant is required.

5. GC Conditions:

ParameterRecommended SettingRationale
Column HP-5MS, 30 m x 0.25 mm, 0.25 µmA versatile, robust column for a wide range of analytes.[11]
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Inlet Temp. 250 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (e.g., 20:1)Prevents column overloading for concentrated samples.
Oven Program 100 °C (hold 1 min), ramp to 250 °C at 15 °C/minA typical starting program to ensure elution.
FID Temp. 280 °CStandard for FID operation.
MS Source Temp. 230 °CStandard for MS operation.
MS Quad Temp. 150 °CStandard for MS operation.

6. Data Analysis:

  • For FID, quantification is based on peak area against a calibration curve, analogous to HPLC.

  • For MS, quantification is performed using extracted ion chromatograms (EIC) of characteristic ions of this compound for enhanced selectivity. The molecular ion (m/z 125) would be a primary choice.[1]

Mandatory Method Validation Protocol (ICH Q2(R1))

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12] It is a cornerstone of quality control and regulatory submission.[13][14]

Validation_Workflow cluster_core Core Validation Parameters cluster_limit Limit Parameters cluster_robust Robustness Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Accuracy->Robustness LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Precision->Robustness Validation Validated Method LOQ->Validation Robustness->Validation

Caption: Workflow for analytical method validation per ICH Q2(R1).

Validation Parameters and Acceptance Criteria
ParameterObjectiveExperimental ApproachAcceptance Criteria
Specificity To show the method is unaffected by other components (impurities, matrix).Analyze blank, placebo, and spiked samples. For HPLC, check for peak purity using a DAD.The analyte peak should be free of interference at its retention time. Peak purity index > 0.99.
Linearity To demonstrate a proportional relationship between concentration and response.Analyze a minimum of 5 concentration levels across the desired range.Correlation coefficient (r²) ≥ 0.995.
Range The concentration interval where the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision experiments.As per ICH guidelines (e.g., 80-120% of test concentration for an assay).[12]
Accuracy The closeness of test results to the true value.Analyze samples with known added amounts of analyte (spiked samples) at a minimum of 3 concentration levels (e.g., 80%, 100%, 120%), with 3 replicates each.[12]Percent recovery typically within 98.0% - 102.0%.
Precision The degree of scatter between a series of measurements.Repeatability: 6 replicate injections at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD The lowest amount of analyte that can be detected but not necessarily quantified.Based on signal-to-noise ratio (typically S/N = 3) or standard deviation of the response and the slope of the calibration curve.S/N ≥ 3.
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Based on signal-to-noise ratio (typically S/N = 10) or standard deviation of the response and the slope.S/N ≥ 10; RSD for precision at LOQ should be acceptable (e.g., ≤ 10%).
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like mobile phase composition (±2%), column temperature (±5 °C), flow rate (±10%).Retention time and peak area should not significantly change; system suitability parameters must still pass.

References

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]

  • Separation of Pyridine, 4-(phenylthio)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Pyridine. Occupational Safety and Health Administration (OSHA). [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center (DTIC). [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • This compound. Global Substance Registration System (GSRS). [Link]

  • Pyridine and GC Capillary Column, is it safe?. ResearchGate. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Analytical properties of 2-acetylpyridine 4-methyl-3-thiosemicarbazone: Extractive second derivative spectrophotometric determination of Cd. Der Pharma Chemica. [Link]

  • A Practical Guide to Analytical Method Validation. ACS Publications. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. [Link]

  • 4-methyl pyridine. The Good Scents Company. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Spectrophotometric Method for Determination of Methyldopa in Bure and Pharmaceutical Formulation Based on Oxidative Coupling Reaction. Chemical Methodologies. [Link]

  • An Inhibitory Kinetic Method for the Methionine Determination. Regular Article. [Link]

  • Analysis of Captan/THPI and of Folpet/PI via GC-MS/MS and LC-MS/MS. EURL-Pesticides. [Link]

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The Strategic Role of 4-(Methylthio)pyridine in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Importance of a Versatile Intermediate

In the intricate world of agrochemical research and development, the identification and utilization of versatile intermediates are paramount to the efficient discovery of novel active ingredients. 4-(Methylthio)pyridine, a sulfur-containing heterocyclic compound, has emerged as a critical building block in the synthesis of a range of potent agrochemicals.[1] Its unique electronic properties, conferred by the electron-donating methylthio group at the C4 position of the electron-deficient pyridine ring, allow for a diverse array of chemical transformations. This guide provides an in-depth exploration of this compound as a key intermediate, offering detailed synthetic protocols, mechanistic insights, and a survey of its application in the development of modern insecticides, fungicides, and herbicides. The pyridine scaffold itself is a cornerstone in the synthesis of plant protection chemicals, with numerous commercial products based on this heterocycle.[1]

This document is intended for researchers, scientists, and professionals in the drug development and agrochemical sectors, providing both foundational knowledge and practical, field-tested methodologies.

Core Synthetic Strategies and Mechanistic Rationale

The strategic importance of this compound lies in its dual reactivity. The pyridine nitrogen provides a site for alkylation and N-oxide formation, while the methylthio group can be oxidized to sulfoxide and sulfone, significantly altering the electronic nature and biological activity of the resulting molecules. Furthermore, the pyridine ring can undergo electrophilic substitution, although it is less reactive than benzene, and nucleophilic substitution, particularly when activated.

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

A common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 4-chloropyridine with a sulfur nucleophile. The electron-withdrawing nature of the pyridine nitrogen activates the C4 position towards nucleophilic attack.

Reaction Causality: The reaction proceeds via an addition-elimination mechanism, where the methanethiolate anion attacks the C4 position of the pyridine ring, forming a resonance-stabilized Meisenheimer complex. The subsequent departure of the chloride leaving group yields the desired this compound. The choice of a strong base like sodium hydride is crucial for the complete deprotonation of methanethiol, generating the highly nucleophilic thiolate. Anhydrous conditions are essential to prevent quenching of the base and the nucleophile.

Experimental Protocol:

  • Preparation of Sodium Methanethiolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol) in portions.

  • Slowly bubble methanethiol gas (CH3SH, approx. 5.3 g, 0.11 mol) through the stirred suspension. Alternatively, a solution of sodium methanethiolate can be used directly if commercially available.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Nucleophilic Substitution: In a separate flask, dissolve 4-chloropyridine hydrochloride (15.0 g, 0.10 mol) in water and neutralize with a saturated sodium bicarbonate solution. Extract the free 4-chloropyridine with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude 4-chloropyridine in anhydrous N,N-dimethylformamide (DMF, 50 mL).

  • Slowly add the previously prepared sodium methanethiolate suspension to the 4-chloropyridine solution at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless to pale yellow liquid.

Application in the Synthesis of Agrochemicals

The this compound core is a key component in a variety of agrochemicals, imparting specific physicochemical properties that contribute to their biological activity.

Insecticides: The Sulfoxaflor Case Study

While direct synthesis routes for the insecticide Sulfoxaflor starting from this compound are not the most commonly cited, the analogous 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine is a key intermediate. The synthesis of this intermediate showcases the importance of the methylthio-pyridine moiety.

Synthetic Workflow for a Key Sulfoxaflor Intermediate:

G start 5-halo-2-(trifluoromethyl)pyridine intermediate1 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine start->intermediate1 High T, P reagent1 Methyl ethyl sulfide, Catalyst, Base reagent1->intermediate1 caption Synthesis of a key Sulfoxaflor intermediate.

Synthesis of a key Sulfoxaflor intermediate.

Protocol 2: Synthesis of 3-[1-(Methylthio)ethyl]-6-(trifluoromethyl)pyridine [2]

This protocol describes the synthesis of a crucial intermediate for the insecticide Sulfoxaflor, highlighting the introduction of a methylthio-containing side chain to a pyridine ring.

Reaction Causality: This reaction is a high-temperature, high-pressure coupling of a halogenated pyridine with methyl ethyl sulfide. A catalyst and a base are employed to facilitate the reaction. The base likely deprotonates the methyl ethyl sulfide to generate a nucleophilic species that displaces the halide on the pyridine ring. The use of a protective gas atmosphere is critical to prevent oxidation of the sulfur-containing reagents.

Experimental Protocol: [2]

  • Reaction Setup: In a high-pressure reactor, combine methyl ethyl sulfide, a suitable solvent (e.g., N,N-dimethylformamide), a solid base catalyst, and an acid binding agent under a protective gas atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Heat the mixture to 110-135 °C with the pressure controlled at 2-3 atmospheric pressures.

  • Addition of Pyridine: Slowly add a mixture of a 5-halogenated-2-trifluoromethyl pyridine (e.g., 5-chloro-2-trifluoromethyl pyridine) dissolved in a solvent over 30-45 minutes.

  • Reaction Progression: Increase the temperature to 140-155 °C and the pressure to 4-7 atmospheric pressures. Maintain these conditions for 10-15 hours.

  • Work-up and Isolation: Cool the reactor and filter the mixture to remove insoluble materials.

  • Add the filtrate to a saturated saline solution (2-3 times the volume of the filtrate) and separate the layers.

  • Wash the organic phase with water, dry it with a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate it under reduced pressure to obtain 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine.

Fungicides and Herbicides: Expanding the Utility

The this compound scaffold is also explored in the development of fungicides and herbicides. The sulfur atom can be oxidized to a sulfoxide or sulfone, which can modulate the molecule's electronic properties and its interaction with biological targets.

Table 1: Biological Activity of Representative Agrochemicals and Intermediates with a Methylthio-Pyridine Moiety

Compound ClassExample Compound/IntermediateTarget Pest/WeedBiological Activity (EC50/LC50/Ki)Reference
InsecticideSulfoxaflorSap-feeding insects-[3]
FungicideN-(thiophen-2-yl)nicotinamide derivativeCucumber downy mildewEC50 = 1.96 mg/L[4]
HerbicideArylthioacetic acid derivativeArabidopsis thaliana HPPDKi = 0.021 µmol L-1[5]
FungicidePyrimidine derivativeSclerotinia sclerotiorum70.3% inhibition at 100 mg/L[6]

Advanced Synthetic Transformations

Beyond its direct incorporation, this compound can undergo further transformations to generate more complex agrochemical scaffolds.

Oxidation of the Methylthio Group

The methylthio group can be selectively oxidized to a sulfoxide or sulfone using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This transformation is crucial as it significantly alters the electronic properties of the pyridine ring, often enhancing the biological activity of the final compound.

Oxidation Pathway:

G start This compound intermediate1 4-(Methylsulfinyl)pyridine start->intermediate1 [O] final 4-(Methylsulfonyl)pyridine intermediate1->final [O] caption Oxidation of this compound.

Oxidation of this compound.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic intermediate design in modern agrochemical discovery. Its versatile reactivity allows for the synthesis of a wide array of complex molecules with diverse biological activities. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable building block. Future research will undoubtedly uncover new transformations and applications of this compound, further solidifying its role in the development of next-generation crop protection agents that are both effective and environmentally conscious.

References

  • Zakharychev, V. V., & Martsynkevich, A. M. (2021). Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals. ResearchGate. [Link]

  • CN109053553A. (2018). The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl) pyridines.
  • Wang, Q., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • Zhu, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]

  • Wang, D., et al. (2020). Discovery of novel arylthioacetic acid derivatives as 4-hydroxyphenylpyruvate dioxygenase inhibitors. PubMed. [Link]

  • Bakhite, E. A., et al. (2023). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). PubMed. [Link]

  • El-Emary, T. I., et al. (2024). Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). PubMed. [Link]

  • Sparks, T. C., et al. (2014). Expanding the structure-activity relationship of sulfoxaflor: the synthesis and biological activity of N-heterocyclic sulfoximines. PubMed. [Link]

  • Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. PubMed. [Link]

  • Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Slideshare. [Link]

  • quimicaorganica.org. (n.d.). Alkylation and acylation of pyridine. quimicaorganica.org. [Link]

  • Li, Y., et al. (2021). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Taylor & Francis Online. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 4-(methylthio)pyridine. This document offers full editorial control to present the information in a logical and user-friendly format, emphasizing scientific integrity and practical, field-proven insights.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Achieving a high yield of this compound is crucial for the efficiency and cost-effectiveness of subsequent synthetic steps. This guide focuses on the two most common synthetic routes and addresses potential challenges to help you optimize your experimental outcomes.

Primary Synthetic Route: Nucleophilic Aromatic Substitution of 4-Chloropyridine

This is often the preferred method due to the commercial availability of 4-chloropyridine and the generally high yields achievable under optimized conditions. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-withdrawing nature of the pyridine nitrogen activates the 4-position towards nucleophilic attack.[1][2]

Reaction Scheme:
Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification prep_naome Prepare Sodium Methanethiolate (NaSMe) setup Combine 4-Chloropyridine HCl, NaSMe, and Solvent (e.g., DMF) prep_naome->setup Add to reaction react Heat Reaction Mixture (e.g., 80-100 °C) setup->react Monitor by TLC/GC quench Quench with Water react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill product Obtain Pure This compound distill->product

Caption: Workflow for this compound Synthesis via SNAr.

Troubleshooting Guide & FAQs: 4-Chloropyridine Route

Low or No Product Formation

Q1: I am not seeing any product formation by TLC or GC-MS. What are the likely causes?

A1:

  • Inactive Nucleophile: Sodium thiomethoxide (NaSMe) is highly susceptible to oxidation and hydrolysis. Ensure it was freshly prepared or properly stored under an inert atmosphere. The quality of the sodium thiomethoxide is paramount for this reaction to succeed.

  • Poor Quality Starting Material: 4-Chloropyridine hydrochloride is often used and needs to be neutralized in situ or before the reaction. If you are using the hydrochloride salt, ensure you have added a sufficient amount of base to liberate the free pyridine for the reaction. Alternatively, starting with 4-chloropyridine free base is an option.

  • Insufficient Temperature: The SNAr reaction on 4-chloropyridine typically requires heating. A reaction temperature that is too low will result in a very slow or stalled reaction. Aim for a temperature range of 80-120 °C in a high-boiling polar aprotic solvent like DMF or DMSO.[3]

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they can dissolve the sodium thiomethoxide and facilitate the SNAr reaction. Protic solvents like alcohols can react with the nucleophile and should be avoided.

Q2: My yield is consistently low, around 30-40%. How can I improve it?

A2:

  • Optimize Reaction Time and Temperature: Systematically increase the reaction temperature in 10 °C increments and monitor the reaction progress by TLC or GC. Similarly, extend the reaction time to ensure complete consumption of the limiting reagent.

  • Excess Nucleophile: Using a slight excess of sodium thiomethoxide (1.1 to 1.5 equivalents) can help drive the reaction to completion. However, a large excess can lead to purification challenges.

  • Moisture Contamination: Water will react with sodium thiomethoxide, reducing its effective concentration. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of 4-Chloropyridine: Impurities in the starting material can interfere with the reaction. Consider purifying the 4-chloropyridine by distillation if its purity is questionable.[4]

Side Reactions and Impurities

Q3: I have a major side product with a similar mass to my desired product. What could it be?

A3:

  • Dimethyl Disulfide Formation: If your sodium thiomethoxide is exposed to air, it can oxidize to form dimethyl disulfide. This can sometimes be observed in the crude NMR or GC-MS.

  • Reaction with Solvent: In some cases, at very high temperatures, the solvent (e.g., DMF) can decompose or react. This is less common but a possibility.

  • Over-methylation of the Product: While less likely at the pyridine nitrogen, if a strong methylating agent is present as an impurity, it could potentially quaternize the product.[5]

Q4: How do I effectively remove unreacted 4-chloropyridine and other impurities?

A4:

  • Aqueous Work-up: A thorough aqueous work-up is essential. Washing the organic extract with water will remove inorganic salts. A wash with a dilute acid solution can help remove any remaining basic impurities, though this may also protonate your product, pulling it into the aqueous layer. Careful pH management is key.

  • Vacuum Distillation: this compound has a significantly higher boiling point than 4-chloropyridine. Vacuum distillation is an excellent method for separating the product from the more volatile starting material and other low-boiling impurities.[6]

  • Column Chromatography: If distillation is not feasible or does not provide sufficient purity, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Alternative Synthetic Route: Methylation of Pyridine-4-thione

This method involves the S-methylation of commercially available pyridine-4-thione (which exists in tautomeric equilibrium with 4-mercaptopyridine). This is a straightforward SN2 reaction.

Reaction Scheme:
Experimental Workflow Diagram

G cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification setup Combine Pyridine-4-thione, Base (e.g., K2CO3), and Solvent (e.g., Acetone) add_meI Add Methyl Iodide Dropwise setup->add_meI react Stir at Room Temperature add_meI->react Monitor by TLC filter Filter off Solids react->filter concentrate Concentrate Filtrate filter->concentrate dissolve Dissolve Residue in Organic Solvent concentrate->dissolve wash Wash with Water and Brine dissolve->wash dry Dry over Na2SO4 wash->dry concentrate2 Concentrate in vacuo dry->concentrate2 purify Column Chromatography or Vacuum Distillation concentrate2->purify product Obtain Pure This compound purify->product

Caption: Workflow for this compound Synthesis via Methylation.

Troubleshooting Guide & FAQs: Pyridine-4-thione Route

Q5: The reaction is sluggish and I see a lot of starting material remaining.

A5:

  • Insufficient Base: A base is required to deprotonate the thiol tautomer, generating the more nucleophilic thiolate. Ensure you are using at least one equivalent of a suitable base like potassium carbonate or sodium hydride.

  • Poor Solubility: Pyridine-4-thione may have limited solubility in some organic solvents. Using a solvent like DMF or acetone can improve solubility and reaction rates.

  • Inactive Methylating Agent: Methyl iodide should be fresh and stored properly to avoid degradation. If the reaction is still slow, a more reactive methylating agent like dimethyl sulfate can be considered, but with appropriate safety precautions.

Q6: I am observing the formation of a salt-like precipitate. What is it?

A6:

  • N-Methylation: The pyridine nitrogen can also be methylated, leading to the formation of a quaternary ammonium salt, 1-methyl-4-(methylthio)pyridinium iodide. This is a common side reaction. To minimize this, use a non-nucleophilic base and avoid a large excess of the methylating agent. Running the reaction at a lower temperature can also favor S-methylation over N-methylation.

Q7: How can I separate the S-methylated product from the N-methylated side product?

A7:

  • Extraction: The N-methylated product is a salt and will be highly soluble in water. During the aqueous work-up, the desired S-methylated product will remain in the organic layer, while the N-methylated salt will be partitioned into the aqueous layer.

  • Column Chromatography: If some of the N-methylated salt contaminates the organic layer, it can be easily separated by silica gel column chromatography as it will be much more polar than the desired product.

Quantitative Data Summary

Parameter4-Chloropyridine RoutePyridine-4-thione Route
Starting Materials 4-Chloropyridine, Sodium ThiomethoxidePyridine-4-thione, Methyl Iodide
Typical Solvents DMF, DMSO, NMPAcetone, DMF, Acetonitrile
Reaction Temperature 80 - 120 °CRoom Temperature to 50 °C
Typical Reaction Time 2 - 12 hours1 - 6 hours
Common Base Not required (unless starting from HCl salt)K2CO3, NaH, Et3N
Reported Yields 60 - 90%70 - 95%
Key Side Reaction Incomplete reactionN-methylation

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Chloropyridine
  • To a solution of 4-chloropyridine hydrochloride (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.2 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound as a colorless to pale yellow oil.

Protocol 2: Synthesis of this compound from Pyridine-4-thione
  • To a suspension of pyridine-4-thione (1.0 eq) and potassium carbonate (1.5 eq) in acetone, add methyl iodide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by vacuum distillation.

References

  • Brainly.in. (2020, May 29). The reaction of 4-chloropyridine with sodium etoxide is example of​. [Link]

  • Google Patents. (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Eureka. [Link]

  • PubMed. (2005). Optimized selective N-methylation of peptides on solid support. [Link]

  • Filo. (2023, November 17). 4-chloropyridine reacts with sodium methoxide about 230 million times fas... [Link]

  • Filo. (2025, April 7). Explain why 4-chloropyridine reacts with methoxide to give 4-methoxypyrid... [Link]

  • Filo. (2023, November 17). 4-chloropyridine reacts with sodium methoxide about 230 million times fas... [Link]

  • Chemistry Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. [Link]

  • MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-chloropyridine. [Link]

  • Gsrs. (n.d.). This compound. [Link]

  • Google Patents. (1955).
  • PMC - NIH. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. [Link]

  • ResearchGate. (2025, August 6). Convenient Procedure for the α-Methylation of Simple Pyridines. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2017, February 8). Why distilled 4-methylpyridine is required before carrying its coupling reaction?. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... [Link]

  • Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]

  • Google Patents. (n.d.).
  • PubMed. (1980). Species variations in the N-methylation and quaternization of [14C]pyridine. [Link]

  • Reddit. (n.d.). Drying and distilling pyridine : r/OrganicChemistry. [Link]

  • ResearchGate. (n.d.). α-Methylation of substituted pyridines. [Link]

  • PMC - NIH. (n.d.). Green Protocol for the Novel Synthesis of Thiochromeno[4,3-b]pyridine and Chromeno[4,3-b]pyridine Derivatives Utilizing a High-Pressure System. [Link]

  • Polymer Source. (n.d.). Poly(4-vinyl N-methyl pyridinium iodide) Other Name. [Link]

  • ResearchGate. (2014, December 5). How to do I get dry pyridine?. [Link]

  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. [Link]

  • Reddit. (2020, December 30). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination : r/OrganicChemistry. [Link]

Sources

Technical Support Center: 4-(Methylthio)pyridine Synthesis & Purification

[1][2][3]

Topic: Impurity Removal & Process Optimization Target Molecule: 4-(Methylthio)pyridine (CAS: 1122-75-4) Support Level: Advanced / Research Grade[1][2][3]

Introduction: The Scope of the Problem

Synthesizing this compound (also known as 4-thiomethoxypyridine) often presents a dichotomy: the reaction seems simple, but the isolation is plagued by "sticky" impurities.[2][4] Whether you are proceeding via the nucleophilic aromatic substitution (

RegioselectivityOxidation1234

This guide provides a self-validating purification logic designed to isolate high-purity material suitable for downstream pharmaceutical applications (e.g., COX-2 inhibitor synthesis).[1][2][3]

Module 1: The "Sticky Oil" (N-Methylated Impurities)[2][3][4]

The Issue

Your product is an oil that refuses to crystallize, or your NMR shows a persistent set of peaks downfield (approx. 4.0–4.3 ppm for N-Me).[1][2][3][4]

The Chemistry

The pyridine nitrogen is a competent nucleophile.[4] If you use methyl iodide (MeI) or dimethyl sulfate (DMS) to methylate 4-pyridinethiol, the reaction does not stop at the sulfur.[2] The product itself can react further to form 1-methyl-4-(methylthio)pyridinium iodide , a quaternary salt.[1][2][3]

Troubleshooting & Removal

Q: How do I remove the N-methylated byproduct? A: Use the "Permanent Charge" Switch. The N-methylated impurity is a permanent quaternary salt (always ionic), whereas your target product is a switchable base (pKa ~5.3).[2][4] We exploit this in the workup.

Protocol: The "Reverse-Switch" Extraction

  • Acid Phase: Extract your crude mixture into 1M HCl.

    • Result: Both the Product and the N-methyl impurity go into the water.[2][4] Neutral organic impurities (solvents, unreacted alkyl halides) stay in the organic layer.[2]

  • Base Phase (The Critical Step): Basify the aqueous layer to pH > 10 using NaOH.[2][3][4]

    • Result: The Product loses its proton and becomes a neutral organic oil.[2][3][4] The N-methyl impurity remains a charged salt. [1][2][4]

  • Final Extraction: Extract the basic aqueous layer with a non-polar solvent (e.g., Hexanes or Et2O).[2][3]

    • Outcome: The product moves to the organic layer; the N-methyl impurity stays trapped in the water.[2][4]

Module 2: The "Yellow Solid" (Disulfide Contamination)[2]

The Issue

Upon standing or during workup, the reaction mixture turns yellow/orange and precipitates a solid.[4] This is likely 4,4'-dipyridyl disulfide .[1][2][3]

The Chemistry

Thiolates are easily oxidized by atmospheric oxygen.[2][3][4] If you generated the thiolate anion (from 4-pyridinethiol) and didn't quench it immediately with the methylating agent, it dimerizes.[2][4]

Troubleshooting & Removal

Q: Can I reverse the disulfide formation? A: Yes, via Chemical Reduction. Before attempting distillation, treat the crude mixture with a reducing agent.[2]

  • Reagent: Triphenylphosphine (

    
    ) or Sodium Borohydride (
    
    
    ) in ethanol.
  • Mechanism: Cleaves the S-S bond back to the thiol, which can then be separated or re-methylated.[2][4]

Q: How do I remove it without reduction? A: Acid Washing. While 4,4'-dipyridyl disulfide is basic, it is significantly more lipophilic than the target thioether.[1][2] In the Acid-Base Extraction Protocol (see Module 4), the disulfide often partitions partially into the organic layer during the initial acid wash if the acid is not too concentrated, or it can be separated via crystallization (it is a solid, product is an oil/low-melting solid).[2][4]

Module 3: The "Unstable Precursor" (4-Chloropyridine)[1][2][4]

The Issue

If using Route A (

2
The Chemistry

Free base 4-chloropyridine is unstable and self-polymerizes rapidly at room temperature.[1][2][3][4] It is typically stored as the hydrochloride salt (4-Cl-Py[1][2][3][4]·HCl).

Critical Warning

NEVER free-base 4-chloropyridine hydrochloride until it is already in the presence of the nucleophile (NaSMe).[1][2][3][4]

  • Correct Procedure: Suspend 4-Cl-Py·HCl in the solvent, add the thiomethoxide (which acts as both base and nucleophile), and heat.[2] This generates the free base in situ where it is immediately trapped by the sulfur nucleophile.[2][4]

Module 4: Master Purification Protocol

This workflow is the "Gold Standard" for purifying pyridine thioethers.[2][4] It relies on the amphoteric nature of the pyridine ring to wash away both non-basic and permanently ionic impurities.[4]

Visual Workflow (Graphviz)

PurificationProtocolStartCrude Reaction Mixture(Product + Impurities)DissolveDissolve in Et2O or DCMStart->DissolveAcidExtExtract with 1M HCl (aq)Dissolve->AcidExtSep1Phase SeparationAcidExt->Sep1OrgLayer1Organic Layer (Waste)Contains: Disulfides, Neutral OrganicsSep1->OrgLayer1AqLayer1Aqueous Acid LayerContains: Product-H+, N-Me Salts, Inorganic SaltsSep1->AqLayer1WashWash Aqueous with fresh Et2OAqLayer1->WashOrgLayer2Organic Wash (Waste)Removes entrained neutralsWash->OrgLayer2BasifyBasify Aqueous to pH > 10(Use NaOH pellets/soln)Wash->BasifyExtract2Extract with DCM or Et2O (x3)Basify->Extract2Sep2Phase SeparationExtract2->Sep2AqLayer2Aqueous Layer (Waste)Contains: N-Me Pyridinium Salts, NaClSep2->AqLayer2OrgLayer3Organic Layer (Product)Contains: Pure this compoundSep2->OrgLayer3DryDry (Na2SO4) & ConcentrateOrgLayer3->DryDistillVacuum Distillation(Optional for ultra-high purity)Dry->DistillFinalFinal ProductDistill->Final

Caption: Acid-Base Extraction Logic Flow. This process separates the target pyridine (switchable charge) from neutral impurities and permanently charged quaternary salts.[4]

Summary of Physical Data

PropertyValueNotes
CAS Number 1122-75-4
Molecular Weight 125.19 g/mol
Boiling Point ~85–88°C @ 15 mmHgDistillable under vacuum [1].[1][2][3][4][5]
Appearance Colorless to pale yellow oilDarkens upon oxidation/storage.[2][3][4]
Odor Disagreeable (Sulfurous)Handle in Fume Hood.
Solubility DCM, Et2O, EtOH, Acidic WaterInsoluble in basic water.[2][3]
pKa ~5.33 (Pyridine N)Similar to pyridine [2].[2][3]

Frequently Asked Questions (FAQ)

Q1: I used Route A (4-Cl-Py + NaSMe) but the yield is low. Why? A: Did you use a polar aprotic solvent? The

22

Q2: My product smells like garlic even after purification. Is it impure? A: Not necessarily.[2][3] Thioethers have low odor thresholds.[2][3][4] However, if the smell is intensely sharp/acrid, you may have residual low-molecular-weight thiols.[1][2][3] A wash with dilute bleach (sodium hypochlorite) of your glassware destroys the smell, but do not use bleach on your product (it will oxidize the sulfur to a sulfoxide).

Q3: Can I use Silica Gel Chromatography? A: Yes, but pyridines "tail" (streak) on silica due to interaction with acidic silanol groups.[2][3]

  • Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., Hexane:Ethyl Acetate + 1% TEA).[2][3] This deactivates the silica.[2][3][4]

References

  • Boiling Point & Synthesis: Bauer, L., & Gardella, L. A. (1963).[2][3] The reaction of pyridine 1-oxide with mercaptans.[2][3][4] Journal of Organic Chemistry, 28(5), 1320–1323.[2][3] [2][3]

  • pKa & Pyridine Chemistry: Linnell, R. H. (1960).[2][3] Dissociation constants of 4-substituted pyridines. Journal of Organic Chemistry, 25(2), 290–292.[2][3] [2][3]

  • General Purification of Pyridines: Armarego, W. L. F., & Chai, C. L. L. (2013).[2][3][6] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3][4] (See Section: Pyridine derivatives).[2][3]

  • Handling of 4-Chloropyridine (Instability): Wibaut, J. P., & Broekman, F. W. (1939).[2][3] Syntheses in the pyridine series: The preparation of 4-chloropyridine and 4-bromopyridine.[1][2][4] Recueil des Travaux Chimiques des Pays-Bas, 58, 885.[2][3] [2][3]

Technical Support Center: 4-(Methylthio)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Common Byproducts & Impurity Profiles Ticket ID: #MTP-SYN-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

4-(Methylthio)pyridine (4-MTP) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical ligands. While structurally simple, its synthesis is plagued by the ambient nucleophilicity of the pyridine-thiol system.

The Core Challenge: The precursor, 4-mercaptopyridine, exists in a tautomeric equilibrium between the thiol (SH) and thione (NH) forms. Consequently, alkylation often yields a mixture of the desired S-methylated product (4-MTP) and the undesired N-methylated byproduct (N-methyl-4-thiopyridone). Additionally, the thiol moiety is highly susceptible to oxidative dimerization, forming disulfides.

This guide addresses the three most common impurity profiles:

  • N-Methyl-4-thiopyridone (Regioselectivity failure)

  • 4,4'-Dipyridyl Disulfide (Oxidative coupling)

  • 4-Pyridone (Hydrolysis during

    
     routes)
    

Reaction Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the bifurcation point where reaction conditions dictate the impurity profile.

MTP_Synthesis_Pathway Thiol 4-Mercaptopyridine (Thiol Form) Thione 4-Thiopyridone (Thione Form) Thiol->Thione Tautomerism (Equilibrium) Anion Thiolate Anion (Nucleophile) Thiol->Anion Base Deprotonation Thione->Anion Base Deprotonation Product This compound (Target: S-Alkylation) Anion->Product Soft Electrophile (MeI) Polar Aprotic Solvent Byproduct_N N-Methyl-4-thiopyridone (Impurity: N-Alkylation) Anion->Byproduct_N Hard Electrophile Or Solvent Effects Byproduct_SS 4,4'-Dipyridyl Disulfide (Impurity: Oxidation) Anion->Byproduct_SS O2 / Air Exposure

Caption: Mechanistic bifurcation of 4-mercaptopyridine. The "Soft" Sulfur atom prefers soft electrophiles, while the "Hard" Nitrogen competes under specific conditions.

Troubleshooting Guides (FAQ Format)

Issue 1: "My product contains a high percentage of N-methylated impurity."

Diagnosis: Regioselectivity Failure. The nitrogen in the pyridine ring is nucleophilic. If the reaction conditions favor "hard" interactions, the nitrogen attacks the methylating agent instead of the sulfur.

ParameterRecommendationScientific Rationale
Solvent Acetone, EtOH, or THF Avoid HMPA or DMF if possible. While polar aprotic solvents enhance nucleophilicity, they can sometimes increase N-alkylation rates by stripping cations away from the thiolate, leaving the N-lone pair more exposed.
Base NaH or K₂CO₃ Use a stoichiometric amount. Excess base can increase the ionic character of the medium, potentially favoring the harder N-nucleophile in some contexts.
Reagent Methyl Iodide (MeI) MeI is a "soft" electrophile (HSAB theory). It prefers the "soft" sulfur atom. "Harder" electrophiles like Dimethyl Sulfate (DMS) or Methyl Tosylate may increase N-alkylation ratios.

Corrective Action:

  • Switch to Methyl Iodide if using DMS.

  • Maintain strictly anhydrous conditions; water can solvate the thiolate anion, reducing its nucleophilicity relative to the neutral nitrogen.

Issue 2: "The reaction mixture turned yellow/orange and I isolated a solid with double the expected molecular weight."

Diagnosis: Oxidative Dimerization (Disulfide Formation). You have formed 4,4'-dipyridyl disulfide (Aldrithiol-4).[1] This occurs when the thiolate anion reacts with oxygen rather than the methylating agent.

Mechanism:



Corrective Action:

  • Degas Solvents: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen.

  • Rescue Protocol: If the disulfide is already formed, treat the mixture with Triphenylphosphine (PPh₃) and water, or Dithiothreitol (DTT) , to reduce the disulfide bond back to the thiol before re-attempting methylation.

Issue 3: "I am using 4-Chloropyridine (S_NAr route) and seeing 4-Pyridone."

Diagnosis: Hydrolysis of Starting Material. When synthesizing 4-MTP via nucleophilic aromatic substitution (


) using 4-chloropyridine and Sodium Thiomethoxide (NaSMe), water acts as a competing nucleophile.

Corrective Action:

  • Check NaSMe Quality: Commercial Sodium Thiomethoxide is hygroscopic. If it is wet, hydroxide ions (

    
    ) will displace the chloride to form 4-pyridone.
    
  • Use the HCl Salt: 4-Chloropyridine free base is unstable (polymerizes). Always use 4-Chloropyridine Hydrochloride and add an extra equivalent of base in situ to release the free base immediately before reaction.

Optimized Experimental Protocol

Method: S-Methylation of 4-Mercaptopyridine Objective: Maximize S-selectivity (>95%) and minimize odor.

Materials
  • 4-Mercaptopyridine (10 mmol)

  • Potassium Carbonate (K₂CO₃) (12 mmol, anhydrous)

  • Methyl Iodide (MeI) (11 mmol)

  • Acetone (Reagent Grade)

  • Odor Control: Bleach (Sodium Hypochlorite) bath.

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) and equip with a magnetic stir bar. Purge with Nitrogen.

  • Dissolution: Add 4-Mercaptopyridine (1.11 g, 10 mmol) and anhydrous Acetone (30 mL).

    • Note: The starting material may not fully dissolve until the base is added.

  • Deprotonation: Add K₂CO₃ (1.66 g, 12 mmol). Stir at room temperature for 15 minutes.

    • Observation: The solution may turn yellow as the thiolate anion forms.

  • Alkylation: Cool the mixture to 0°C (Ice bath). Add Methyl Iodide (0.68 mL, 11 mmol) dropwise over 5 minutes.

    • Why Cool? Controlling the temperature reduces the kinetic energy, favoring the lower-activation-energy pathway (S-alkylation) over N-alkylation.

  • Reaction: Remove ice bath and stir at Room Temperature for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup:

    • Filter off the inorganic salts (K₂CO₃/KI).

    • Concentrate the filtrate under reduced pressure.

    • Odor Control: All glassware and rotary evaporator traps must be rinsed with dilute bleach immediately to oxidize residual mercaptans.

  • Purification: If necessary, purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes:EtOAc (8:2) usually elutes the S-methyl product first, followed by the more polar N-methyl impurity.

Analytical Data for Verification

Compound1H NMR (DMSO-d6) Characteristic PeaksSolubility
This compound (Product)δ 8.35 (d, 2H, α-H), 7.20 (d, 2H, β-H), 2.55 (s, 3H, S-Me)Soluble in DCM, EtOAc, Et₂O
N-Methyl-4-thiopyridone (Impurity)δ 7.60 (d, 2H), 6.80 (d, 2H), 3.80 (s, 3H, N-Me )Soluble in Water, EtOH, CHCl₃
4,4'-Dipyridyl Disulfide (Impurity)δ 8.45 (d, 4H), 7.35 (d, 4H)Low solubility in Hexanes

Note the distinct shift of the Methyl group: S-Me appears ~2.5 ppm, while N-Me appears ~3.8 ppm (deshielded).

References

  • Regioselectivity in Pyridine Methylation

    • Source: ResearchG
    • Title: "4-Selective pyridine methylation using a formaldehyde surrogate" (Discusses N vs C/S selectivity challenges).
  • Disulfide Formation & Properties

    • Source: ChemicalBook[1]

    • Title: "4,4'-Dipyridyl Disulfide Chemical Properties and Purification"[1][2]

  • Synthesis & Tautomerism of 4-Mercaptopyridine

    • Source: PubChem / NIH
    • Title: "4-Mercaptopyridine Compound Summary (Tautomers and Impurities)"
  • Reaction of 4-Chloropyridine with Nucleophiles

    • Source: AskFilo / Academic Q&A
    • Title: "Reactivity of 4-chloropyridine with sodium methoxide/thiomethoxide"

Sources

Technical Support Center: Solvent-Mediated Regioselectivity in Reactions of 4-(Methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solvent effects on the regioselectivity of reactions involving 4-(methylthio)pyridine. Our goal is to equip you with the foundational knowledge and practical protocols to control and optimize your experiments.

Part 1: Frequently Asked Questions & Foundational Concepts

This section addresses the fundamental principles governing the reactivity of this compound, providing the causal framework for the troubleshooting guide that follows.

Q1: Why is controlling regioselectivity in this compound reactions, specifically alkylation, a significant challenge?

A1: The primary challenge arises because this compound is an ambident nucleophile . It possesses two distinct nucleophilic centers: the pyridine ring nitrogen (an N-nucleophile) and the exocyclic sulfur atom (an S-nucleophile). When reacting with an electrophile, such as an alkyl halide, the reaction can occur at either site, leading to a mixture of N-alkylated and S-alkylated products. Achieving high selectivity for one constitutional isomer over the other is crucial for the synthesis of well-defined molecular targets.[1]

G cluster_reactants Reactants reactant This compound (Ambident Nucleophile) N_product N-Alkylated Product (Pyridinium Salt) reactant->N_product  Attack via  Nitrogen S_product S-Alkylated Product (Sulfonium Salt) reactant->S_product  Attack via  Sulfur electrophile Electrophile (E+) e.g., R-X

Fig 1. Competing N- vs. S-alkylation pathways for this compound.
Q2: What core chemical principles determine whether N- or S-alkylation is favored?

A2: The regiochemical outcome is a classic example of the competition between kinetic and thermodynamic control , heavily influenced by Hard and Soft Acids and Bases (HSAB) theory and solvent choice.

  • Kinetic vs. Thermodynamic Control: The kinetic product is the one that forms fastest, having the lowest activation energy, while the thermodynamic product is the most stable and is favored when the reaction is reversible.[2][3][4]

    • N-Alkylation is often the kinetic product . The pyridine nitrogen is generally more basic and has a higher negative charge density, making it a "harder" and more readily available nucleophilic site.[5][6]

    • S-Alkylation can be the thermodynamic product under certain conditions. The resulting sulfonium salt may be more stable. Achieving this outcome requires conditions that allow for the reversal of the N-alkylation (e.g., higher temperatures).

  • HSAB Theory: This principle states that hard acids prefer to react with hard bases, and soft acids with soft bases.

    • The pyridine nitrogen is a hard nucleophile . It reacts preferentially with hard electrophiles (e.g., methyl iodide, dimethyl sulfate).

    • The sulfur atom is a soft nucleophile . It reacts preferentially with soft electrophiles (e.g., larger alkyl halides like benzyl bromide).

Q3: How does the choice of solvent critically influence the N- vs. S-alkylation ratio?

A3: Solvents play a decisive role by differentially solvating the nucleophile, the electrophile, and the transition states. The most critical factor is the solvent's ability to stabilize charged intermediates and influence the state of ion pairing between the nucleophile's anion (if a base is used) and its counter-ion.

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents excel at solvating both cations and anions through hydrogen bonding. They can stabilize the harder, more charge-dense nitrogen nucleophile, often favoring N-alkylation .

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dielectric constants and can solvate cations well but are less effective at solvating anions.[7] This leaves the nucleophile more "naked" and reactive. In a key study on a related heterocyclic system, switching from THF to DMSO inverted the regioselectivity from N2- to N1-alkylation.[8] This was attributed to the transition from tight ion pairs in THF to solvent-separated ion pairs in DMSO, which alters the accessibility and reactivity of the different nucleophilic sites.[8] For this compound, a highly polar aprotic solvent like DMSO can favor attack from the more polarizable, soft sulfur atom.

  • Non-Polar Aprotic Solvents (e.g., Toluene, Hexane, Dichloromethane): In these solvents, solubility can be a major issue.[9] However, they do not effectively solvate charged species. This environment tends to favor the attack of the soft, more polarizable sulfur atom, thus promoting S-alkylation , provided the reactants are sufficiently soluble.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section is designed to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: My reaction exclusively yields the N-alkylated product, but I need the S-alkylated isomer.

This is a common outcome when the reaction is under kinetic control or when using a hard electrophile.

Troubleshooting Steps & Solutions:

  • Change the Solvent System: This is the most powerful tool. Switch from polar (especially protic) solvents to a less polar, aprotic solvent.

    • Recommendation: Screen solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. These environments minimize the solvation of the hard nitrogen center, making the soft sulfur atom a more competitive nucleophile.

  • Modify the Electrophile: According to HSAB theory, a softer electrophile will favor the soft sulfur center.

    • Recommendation: If you are using methyl iodide, consider switching to benzyl bromide or allyl bromide, which are softer electrophiles.

  • Adjust the Temperature: Running the reaction at a slightly elevated temperature might facilitate the reverse reaction of the kinetically favored N-alkylation, allowing the system to equilibrate towards the potentially more stable S-alkylated thermodynamic product. This must be done cautiously to avoid decomposition.

G start Start: Exclusive N-Alkylation q1 Is the electrophile 'hard'? (e.g., MeI, (MeO)₂SO₂) start->q1 a1_yes Switch to a 'softer' electrophile (e.g., BnBr, Allyl-Br) q1->a1_yes Yes q2 What is the solvent polarity? q1->q2 No / Already Soft a1_yes->q2 a2_polar Switch to a non-polar, aprotic solvent (e.g., Toluene, THF) q2->a2_polar Polar (Protic or Aprotic) q3 Is the reaction run at low temp? q2->q3 Non-Polar a2_polar->q3 a3_yes cautiously increase temperature to probe for thermodynamic control q3->a3_yes Yes end Goal: Increased S-Alkylation q3->end No a3_yes->end

Fig 2. Workflow for troubleshooting unwanted N-alkylation.
Problem 2: I am getting an inseparable mixture of N- and S-alkylated products. How can I improve selectivity?

A product mixture indicates that the energy barriers for both reaction pathways are very similar under your current conditions. The goal is to alter the conditions to favor one pathway significantly over the other.

Troubleshooting Steps & Solutions:

  • Prioritize Kinetic Control for N-Alkylation: To favor the N-alkylated product, you want to ensure the reaction is irreversible and fast.

    • Recommendation: Use a polar aprotic solvent like acetonitrile at a low temperature (e.g., 0 °C to -20 °C). Low temperatures suppress the reverse reaction and favor the product with the lower activation energy, which is typically N-alkylation.[2][10]

  • Systematic Solvent Screening: The influence of a solvent can be subtle. A systematic screen is the most reliable method to find optimal conditions.

    • Recommendation: Set up parallel reactions using a range of solvents with varying dielectric constants and properties. See the data table below for suggestions.

  • Change the Counter-ion: If you are using a base (e.g., NaH) to deprotonate a precursor, the nature of the cation (e.g., Li+, Na+, K+) can influence the degree of ion pairing and thus affect regioselectivity.[8]

    • Recommendation: If using NaH, try KH or a lithium base like n-BuLi (if compatible with your substrate) to see if it alters the product ratio.

Table 1: Solvent Properties and Their Predicted Influence on Regioselectivity
SolventDielectric Constant (ε) at 20°CTypePredicted Major ProductRationale & Comments
Toluene2.4Non-Polar AproticS-Alkylation Favors soft-soft interactions. Poor solubility can be an issue.
Dichloromethane (DCM)9.1Polar AproticS-Alkylation (often)A good balance of moderate polarity and non-coordinating nature.
Tetrahydrofuran (THF)7.6Polar AproticS-Alkylation > N-AlkylationPromotes tight ion pairs, which can favor S-attack.[8]
Acetonitrile37.5Polar AproticN-Alkylation High polarity stabilizes the charged transition state for N-alkylation.
Dimethyl Sulfoxide (DMSO)47Polar AproticS-Alkylation (likely)Promotes solvent-separated ion pairs, increasing reactivity of the soft sulfur.[8]
Methanol33Polar ProticN-Alkylation Strong H-bonding solvates and stabilizes the hard nitrogen center.
Part 3: Experimental Protocol

This section provides a validated, step-by-step methodology for screening solvent effects on the alkylation of this compound.

Protocol 1: Parallel Solvent Screen for Regioselective Alkylation

Objective: To determine the optimal solvent for achieving selective N- or S-alkylation of this compound with a model electrophile (e.g., Benzyl Bromide).

Materials:

  • This compound

  • Benzyl Bromide (or other desired alkyl halide)

  • Anhydrous Solvents: Toluene, THF, Acetonitrile, DMSO

  • Nitrogen or Argon gas supply

  • Reaction vials with stir bars

  • Standard glassware for workup

  • Deuterated solvent (e.g., CDCl₃) for NMR analysis

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to four separate, dry reaction vials equipped with stir bars.

  • Solvent Addition: To each vial, add a different anhydrous solvent (Toluene, THF, Acetonitrile, DMSO) to create a 0.2 M solution.

  • Equilibration: Stir the solutions at room temperature for 10 minutes to ensure complete dissolution. If solubility is an issue in any solvent, note it.

  • Electrophile Addition: Add the electrophile (e.g., Benzyl Bromide, 1.05 eq) to each vial simultaneously via syringe.

  • Reaction Monitoring: Stir all reactions at room temperature. Monitor the progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) by taking a small aliquot from each vial.

  • Quenching & Workup: Once the starting material is consumed (or after a fixed time, e.g., 24h), quench the reactions by adding a small amount of water. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Dissolve the crude residue from each reaction in a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum for each sample.

    • Determine the ratio of N-alkylated to S-alkylated product by integrating characteristic peaks. The benzylic protons of the N- and S-alkylated products will appear at distinct chemical shifts, as will the S-methyl protons.

Self-Validation:

  • Expected Outcome: The NMR spectra will clearly show different product ratios depending on the solvent used, consistent with the principles outlined in Table 1.

  • Confirmation: The identity of the major and minor products should be confirmed by 2D NMR (HSQC, HMBC) or by comparison to independently synthesized and verified standards if necessary.

G cluster_prep 1. Reaction Setup cluster_run 2. Reaction & Monitoring cluster_analysis 3. Workup & Analysis prep1 Dispense this compound into 4 vials (inert atm.) prep2 Add different anhydrous solvent to each vial (Toluene, THF, ACN, DMSO) prep1->prep2 prep3 Add Electrophile (e.g., BnBr) to each vial prep2->prep3 run1 Stir at RT prep3->run1 run2 Monitor by TLC/LC-MS at 1h, 4h, 12h run1->run2 workup Quench, Extract, & Concentrate run2->workup nmr Acquire ¹H NMR of crude product workup->nmr ratio Determine N:S product ratio via integration nmr->ratio end Results ratio->end Identify optimal solvent

Fig 3. Experimental workflow for parallel solvent screening.
References
  • Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. Caltech Authors. [Link]

  • Selective C-4 Alkylation of Pyridines. ChemistryViews. [Link]

  • Solvent effect on the adduct formation of methyltrioxorhenium (MTO) and pyridine: enthalpy and entropy contributions. Dalton Transactions (RSC Publishing). [Link]

  • Regioselectivity – Knowledge and References. Taylor & Francis. [Link]

  • Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides | Request PDF. ResearchGate. [Link]

  • Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines. SciSpace. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH. [Link]

  • Regioselective Alkylation of 4,6Bis(methylthio)-1 H -pyrazolo[3,4- d ]pyrimidine. ResearchGate. [Link]

  • Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

  • The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. ValpoScholar. [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • C4-Selective Alkylation of Pyridines through Amidyl-Radical- Mediated 1,2-Hydrogen Atom Transfer. Synfacts. [Link]

  • Theoretical Elucidation of Kinetic and Thermodynamic Control of Radical Addition Regioselectivity. UCLA – Chemistry and Biochemistry. [Link]

  • Regioselectivity. Wikipedia. [Link]

Sources

Challenges in the scale-up of 4-(Methylthio)pyridine production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-MTP-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your bench-scale synthesis of 4-(methylthio)pyridine (4-MTP) worked flawlessly, but your pilot-scale attempt has encountered yield losses, safety alarms, or fugitive emission complaints.

The synthesis of 4-MTP via the nucleophilic aromatic substitution (SNAr) of 4-chloropyridine hydrochloride with sodium thiomethoxide is a deceptive reaction. It appears simple on paper but hides two critical scale-up hazards:

  • Thermal Instability: The self-polymerization of the 4-chloropyridine free base.

  • Odor Containment: The extreme olfactory threshold of organosulfur byproducts.

This guide prioritizes causality —understanding why the chemistry fails at scale—to help you implement robust engineering controls.

Module 1: Reaction Kinetics & Thermal Safety

The Core Challenge: The "Free Base" Trap

At laboratory scale (grams), you likely neutralized 4-chloropyridine hydrochloride to its free base and immediately reacted it. At scale (kilograms), the time required for neutralization and transfer increases. 4-Chloropyridine free base is thermally unstable and undergoes violent self-polymerization above 25°C, turning into a black tar and releasing massive heat.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Black/Tar formation Self-polymerization of 4-chloropyridine free base due to high temp or prolonged holding time.Do not isolate the free base. Generate it in situ or keep the solution <0°C until the nucleophile (NaSMe) is present.
Runaway Exotherm Rapid addition of NaSMe to the substrate; heat accumulation exceeds cooling capacity.Switch to Dosing Control . Add NaSMe solution slowly to the substrate, or vice-versa, matching addition rate to cooling capacity (

).
Low Yield (<60%) Hydrolysis of NaSMe by moisture in the solvent/headspace.Ensure solvent (DMF/EtOH) water content is <0.1%. Use dry N2 sweep.
FAQ: Process Safety

Q: Can I store the 4-chloropyridine free base overnight? A: Absolutely not. The free base must be used immediately upon generation. If a hold is required, it must be stored as the stable Hydrochloride salt.

Q: Why is the reaction mixture turning red/brown before heating? A: This indicates the onset of polymerization. If the temperature is rising uncontrolled, engage emergency cooling and quench immediately with cold water/acid.

Visualization: Safe Reaction Workflow

The following logic flow illustrates the critical safety interlocks required for this synthesis.

ReactionSafety cluster_cooling Engineering Control Start Start: 4-Chloropyridine HCl Neutralize Neutralization (Release Free Base) Start->Neutralize CheckTemp Decision: Is Temp > 10°C? Neutralize->CheckTemp Polymer FAILURE: Violent Polymerization CheckTemp->Polymer Yes (Risk) AddNu Addition of NaSMe (Controlled Rate) CheckTemp->AddNu No (Safe) Reaction S_NAr Reaction (Reflux) AddNu->Reaction Product Product: this compound Reaction->Product

Caption: Critical Process Flow. Temperature control during neutralization is the primary safety barrier against polymerization.

Module 2: Odor Containment & Environmental Compliance

The Core Challenge: The "Stink" Factor

Sodium thiomethoxide and its hydrolysis product, Methanethiol (MeSH) , have odor detection thresholds in the parts per billion (ppb) range. A standard caustic scrubber is insufficient because MeSH is a weak acid (pKa ~10.4); it forms a salt that can easily reverse back to the gas phase if the pH drops.

Troubleshooting Guide
Emission IssueProbable CauseCorrective Action
Odor Breakthrough Scrubber pH dropped <11; Saturation of scrubbing liquor.Implement a Two-Stage Scrubber . Stage 1: Oxidation (Bleach). Stage 2: Caustic Polishing.
Scrubber Heating Reaction of bleach with high concentrations of sulfide is exothermic.Dilute the off-gas stream with N2. Ensure active cooling on the scrubber column.
Sulfide Smell in Lab Leaks at reactor flanges/seals.Maintain reactor under slight negative pressure (-10 mbar). Use double mechanical seals.
FAQ: Scrubber Chemistry

Q: Why use Bleach (NaOCl) instead of just NaOH? A: NaOH only captures MeSH as NaSMe (reversible). NaOCl chemically oxidizes the sulfide into methanesulfonic acid or sulfate, which are non-volatile and odorless. This is a permanent destruction method.

Q: My scrubber solution turned yellow/cloudy. Is it working? A: Cloudiness often indicates elemental sulfur formation (incomplete oxidation). Increase the residence time or oxidant concentration.

Visualization: Odor Control System

This diagram details the mandatory scrubber train for organosulfur scale-up.

ScrubberSystem Reactor Reactor (H2S / MeSH Gen) Trap Liquid Trap (Prevent Backflow) Reactor->Trap Off-gas Scrubber1 Stage 1: Oxidation (NaOCl / Bleach) Destroys Sulfides Trap->Scrubber1 Scrubber2 Stage 2: Polishing (NaOH / Caustic) Neutralizes Acid Scrubber1->Scrubber2 Stack Clean Vent Scrubber2->Stack < 5 ppb

Caption: Two-stage scrubbing train. Oxidation (Stage 1) is required to permanently destroy methanethiol before the caustic polish (Stage 2).

Module 3: Work-up & Purification

The Core Challenge: Impurity Profile

The primary impurity is the disulfide dimer , formed by the oxidation of unreacted thiomethoxide. Additionally, removing the inorganic salt (NaCl) without losing the water-soluble product is difficult.

Troubleshooting Guide
ImpurityOriginRemoval Strategy
Disulfide Dimer Oxidation of NaSMe by air during workup.Perform workup under inert atmosphere (N2). Treat crude with a reducing agent (e.g., Na2SO3) if detected.
Unreacted 4-Cl-Py Incomplete reaction due to stoichiometry errors.Ensure a slight excess of NaSMe (1.1 eq). Unreacted 4-Cl-Py is difficult to separate by distillation due to boiling point proximity.
Inorganic Salts Byproduct of SNAr.If using DMF, distill off solvent first, then partition between Toluene/Water. The product prefers Toluene; salts stay in water.

References

  • Safety of Sodium Thiomethoxide : LGC Standards. (2024). Safety Data Sheet: Sodium Thiomethoxide. Retrieved from 1

  • Reaction Scale-Up Safety : University of Illinois, Division of Research Safety. (2019). Scale-up Reactions: Hazards and Controls. Retrieved from 2

  • Odor Control Scrubbing : Tri-Mer Corporation. Industrial Odor Control Scrubbers: Methanethiol and Sulfide Removal. Retrieved from 3

  • 4-Chloropyridine Instability : Fisher Scientific. (2024).[4][5][1][6][7] Safety Data Sheet: 4-Chloropyridine Hydrochloride. Retrieved from 7

  • Synthesis Methodology : Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine and derivatives. Retrieved from 8

Sources

Monitoring reaction progress of 4-(Methylthio)pyridine synthesis by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHE-4MTP-TLC Assigned Specialist: Senior Application Scientist Subject: Optimization of TLC protocols for reaction monitoring of 4-halopyridines to 4-(methylthio)pyridine.

Introduction: The Chemistry & The Challenge

You are monitoring the Nucleophilic Aromatic Substitution (


) of 4-chloropyridine  (or 4-bromopyridine) with sodium thiomethoxide  (NaSMe) to form This compound .

Why this is difficult:

  • The "Sticky" Nitrogen: The basic pyridine nitrogen hydrogen-bonds with acidic silanol groups on standard silica plates, causing severe tailing (streaking) that masks impurities.

  • The "Ghost" Oxidations: Thioethers are prone to rapid oxidation to sulfoxides (

    
    ) and sulfones (
    
    
    
    ) on silica gel, creating false spots that don't exist in your flask.
  • The Salt Trap: Starting materials often come as HCl salts (e.g., 4-chloropyridine HCl), which will not migrate on TLC unless neutralized first.

Module 1: The "Golden Standard" Protocol (Tier 1 Support)

Do not use straight Hexane/Ethyl Acetate. It will fail due to peak broadening. Use this basified system for sharp resolution.

Standard Operating Procedure (SOP)
ParameterSpecificationReason
Stationary Phase Silica Gel 60

(Aluminum or Glass backed)
Standard usage; fluorescence allows UV detection.
Mobile Phase Hexane : EtOAc : Triethylamine (TEA) (50 : 50 : 1) TEA deactivates silica acidity, preventing pyridine tailing.
Sample Prep Dissolve 5 mg in DCM . Critical: If SM is HCl salt, add 1 drop sat.

or TEA to the vial.
Neutralizes the HCl salt so the free base can migrate.
Visualization UV (254 nm) Both SM and Product are UV active (aromatic).
Stain (Optional)

(Basic)
Oxidizes sulfur; Product turns yellow/brown on purple background.
Expected Relative Values

Note: Values are approximate and depend on humidity/temperature.

CompoundRelative PolarityApprox

(Standard System)
Appearance
This compound Moderate0.40 – 0.50 UV Active (Dark Spot)
4-Chloropyridine Less Polar*0.55 – 0.65 UV Active (Faintly different shade)
4-Pyridyl Sulfoxide Very Polar0.10 – 0.20 UV Active (Side Product)
Pyridinium Salts Ionic0.00 (Baseline) UV Active (Stuck at origin)

*Note: While halogens usually increase lipophilicity, the electron-deficient ring of 4-Cl-Py can sometimes interact stronger with the stationary phase than the thioether depending on the exact solvent ratio. Always co-spot.

Module 2: Visualizing the Workflow

The following diagram illustrates the reaction pathway and the specific TLC monitoring logic required to distinguish the product from common impurities.

G Start Start: 4-Cl-Pyridine Reagent + NaSMe (Nucleophile) Start->Reagent Reaction TLC_High TLC: Rf ~0.60 (Unreacted SM) Start->TLC_High Rf Reference Product Product: This compound Reagent->Product Substitution Impurity_Salt Impurity: Pyridinium Salt Reagent->Impurity_Salt Over-methylation Impurity_Ox Impurity: Sulfoxide (S=O) Product->Impurity_Ox Air/Silica Oxidation TLC_Mid TLC: Rf ~0.45 (Target Product) Product->TLC_Mid Main Spot TLC_Base TLC: Baseline Spot (Ionic Species) Impurity_Ox->TLC_Base Polar/Drag Impurity_Salt->TLC_Base No Migration

Caption: Reaction flow mapping chemical species to their approximate TLC behavior. Note that oxidation products and salts often co-elute near the baseline.

Module 3: Troubleshooting Guide (Tier 2 Support)

Q1: My spots are streaking badly. I can't tell if the reaction is done.

  • Diagnosis: This is "Pyridine Drag." The basic nitrogen is sticking to the acidic silica.

  • The Fix: You must pretreat your plate or mobile phase.[1]

    • Add Base: Ensure your mobile phase contains 1-2% Triethylamine (TEA) or 1%

      
      .
      
    • Pre-saturation: If adding TEA to the solvent isn't enough, place a beaker of TEA in the developing chamber for 10 minutes before running the plate to saturate the air with basic vapor.

Q2: I see a new spot appearing during the TLC run, or the product spot changes color.

  • Diagnosis: On-plate oxidation. The silica surface can catalyze the oxidation of the thioether to a sulfoxide (

    
    ).
    
  • The Fix: Perform a 2D-TLC Stability Test .

    • Spot the sample in the corner.[2]

    • Run the plate in Direction 1.

    • Dry the plate, rotate

      
      , and run it again in the same solvent.[2]
      
    • Result: All stable compounds will align on a diagonal. Any spot appearing off-diagonal is being created during the chromatography process (artifact).[2]

Q3: My starting material (4-chloropyridine) isn't moving from the baseline.

  • Diagnosis: You are likely using the Hydrochloride salt (4-Cl-Py

    
     HCl) directly. Salts do not migrate on normal phase silica.
    
  • The Fix: "Free-base" your sample in the TLC vial.

    • Add 100

      
      L of sample.
      
    • Add 100

      
      L of Ethyl Acetate.
      
    • Add 1 drop of Triethylamine or saturated

      
       .
      
    • Shake and spot the organic top layer.

Module 4: Advanced Characterization (Tier 3 Support)

Use this logic tree to solve complex separation issues.

Troubleshooting Start Issue: Unclear Separation Check_Streak Are spots streaking? Start->Check_Streak Check_Coelution Are SM and Product overlapping? Check_Streak->Check_Coelution No Action_Base Add 2% TEA to eluent Check_Streak->Action_Base Yes Action_Polarity Change Solvent Selectivity Check_Coelution->Action_Polarity Yes (Rf diff < 0.1) Action_Stain Use KMnO4 Stain Check_Coelution->Action_Stain No (Visualization issue) Solvent_Rec Try DCM : MeOH (95:5) Action_Polarity->Solvent_Rec Alternative System

Caption: Decision matrix for troubleshooting poor resolution or visualization issues.

Differentiation of Side Products

If you suspect N-alkylation (formation of the pyridinium salt) vs S-alkylation (desired product):

  • Product (S-alkyl): Moves in EtOAc/Hexane.[3]

  • Byproduct (N-alkyl): Will stay at the baseline in EtOAc/Hexane. To visualize this, switch to a highly polar system: DCM : MeOH : AcOH (80 : 20 : 1) . The salt will migrate with an

    
    .
    

References

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link] (Context: Basicity of pyridine nitrogen necessitating TEA in TLC).

  • University of Rochester. (2025). Tips for Flash Column Chromatography. [Link] (Context: Deactivation of silica gel with triethylamine to prevent amine tailing).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(Methylthio)pyridine and 4-(Methoxy)pyridine for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and materials science, the selection of a pyridine building block is a critical decision that profoundly influences synthetic strategy and molecular properties. Among the myriad of substituted pyridines, 4-(methylthio)pyridine and 4-(methoxy)pyridine present a compelling case for a detailed comparative analysis. Though structurally similar, the subtle yet significant electronic differences between the sulfur and oxygen heteroatoms at the 4-position impart distinct reactivity profiles. This guide provides an in-depth, evidence-based comparison of these two valuable reagents, offering insights into their electronic properties, reactivity in key transformations, and practical considerations for their application in synthesis.

At a Glance: Key Physicochemical and Electronic Properties

A foundational understanding of the electronic influence of the methylthio (-SMe) and methoxy (-OMe) groups is paramount to predicting their behavior in chemical reactions. The following table summarizes key parameters that govern their reactivity.

PropertyThis compound4-(Methoxy)pyridineRationale and Implications
pKa of Conjugate Acid 4.98 (in H₂O)6.58 (in H₂O)[1]The higher pKa of 4-methoxypyridinium indicates that 4-methoxypyridine is the more basic of the two. This is a direct consequence of the greater electron-donating ability of the methoxy group through resonance, which increases the electron density on the pyridine nitrogen.
Hammett Constant (σp) 0.00-0.27The Hammett constant for the para-substituent provides a measure of its electronic effect on a reaction center. The negative value for the methoxy group signifies its strong electron-donating character through resonance. In contrast, the methylthio group has a negligible overall electronic effect, with its mild electron-donating resonance being offset by the inductive withdrawal of the sulfur atom.
Molecular Weight 125.19 g/mol [2]109.13 g/mol [3]A practical consideration for stoichiometry and characterization.

The Electronic Tug-of-War: -SMe vs. -OMe

The divergent reactivity of these two molecules can be traced back to the fundamental electronic properties of sulfur and oxygen. The methoxy group is a potent resonance donor and a moderate inductive withdrawer. The resonance effect, where a lone pair from the oxygen atom delocalizes into the pyridine ring, dominates, leading to a net increase in electron density, particularly at the ortho and para positions relative to the methoxy group.

Conversely, the methylthio group exhibits a more nuanced electronic character. While sulfur is also capable of resonance donation, it is less effective than oxygen due to the poorer orbital overlap between sulfur's 3p orbitals and the carbon's 2p orbitals of the aromatic ring. Furthermore, sulfur is more polarizable but less electronegative than oxygen. This results in the methylthio group having a weaker overall electron-donating effect compared to the methoxy group.

G cluster_0 4-(Methoxy)pyridine cluster_1 This compound MeO_Py 4-(Methoxy)pyridine MeO_Resonance Strong Resonance Donation (+R) MeO_Py->MeO_Resonance MeO_Inductive Moderate Inductive Withdrawal (-I) MeO_Py->MeO_Inductive MeO_Net Net Electron Donating MeO_Resonance->MeO_Net MeO_Inductive->MeO_Net MeS_Py This compound MeS_Resonance Weak Resonance Donation (+R) MeS_Py->MeS_Resonance MeS_Inductive Weak Inductive Withdrawal (-I) MeS_Py->MeS_Inductive MeS_Net Near-Neutral Electronic Effect MeS_Resonance->MeS_Net MeS_Inductive->MeS_Net

Electronic Effects Comparison

Reactivity Towards Electrophiles: The N-Oxide Strategy

Direct electrophilic aromatic substitution (EAS) on the pyridine ring is notoriously challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[4][5][6] This deactivation is exacerbated in acidic media, as the pyridine nitrogen is readily protonated.

A common and effective strategy to overcome this hurdle is the initial oxidation of the pyridine nitrogen to the corresponding N-oxide.[6][7][8] The resulting N-oxide is significantly more reactive towards EAS because the oxygen atom can donate electron density into the ring through resonance, activating the 2- and 4-positions.[7][8]

EAS_Activation Pyridine Pyridine Derivative N_Oxide Pyridine N-Oxide (Activated for EAS) Pyridine->N_Oxide Oxidation (m-CPBA) EAS Electrophilic Aromatic Substitution (e.g., Nitration) N_Oxide->EAS Electrophile (E+) Product Substituted Pyridine N-Oxide EAS->Product Deoxygenation Deoxygenation (e.g., PCl3) Product->Deoxygenation Final_Product Substituted Pyridine Deoxygenation->Final_Product

General Workflow for Electrophilic Aromatic Substitution on Pyridines

In comparing the N-oxides of 4-(methoxy)pyridine and this compound, the stronger electron-donating methoxy group is expected to render the ring of 4-methoxypyridine N-oxide more electron-rich and thus more reactive towards electrophiles than this compound N-oxide.

Experimental Protocol: Nitration of Pyridine N-Oxide (Representative)

This protocol for the nitration of pyridine-N-oxide can be adapted for the substituted analogues.[7]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of fuming nitric acid and concentrated sulfuric acid to 0 °C.

  • Addition of Substrate: Slowly add the pyridine N-oxide derivative to the cooled acid mixture while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90 °C for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution carefully with a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Nucleophilic Aromatic Substitution: A Tale of Two Leaving Groups

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions, where the negative charge of the Meisenheimer intermediate can be stabilized by the nitrogen atom.[9][10]

While neither the methoxy nor the methylthio group is an exceptional leaving group, their reactivity in NAS differs significantly. The methoxy group is a poor leaving group in NAS reactions. In contrast, the methylthio group, while also not highly reactive, offers a significant synthetic advantage: it can be readily oxidized to the corresponding methylsulfinyl and, more effectively, methylsulfonyl groups.

The methylsulfonyl (-SO₂Me) group is an excellent leaving group due to its strong electron-withdrawing nature and the stability of the resulting methanesulfinate anion. This two-step sequence of oxidation followed by nucleophilic substitution provides a powerful strategy for the functionalization of this compound that is not available for 4-(methoxy)pyridine. Comparative studies have shown that a methylsulfonyl group can be over 850,000 times more reactive as a leaving group than a methylthio group in nucleophilic aromatic substitution.[11]

NAS_Reactivity cluster_methoxy 4-(Methoxy)pyridine cluster_methylthio This compound methoxy 4-Methoxypyridine nas_meo NAS with Nu- methoxy->nas_meo no_reaction_meo Generally Unreactive (Poor Leaving Group) nas_meo->no_reaction_meo methylthio This compound oxidation Oxidation (e.g., m-CPBA) methylthio->oxidation methylsulfonyl 4-(Methylsulfonyl)pyridine (Activated) oxidation->methylsulfonyl nas_meso2 NAS with Nu- methylsulfonyl->nas_meso2 product_meso2 Substituted Pyridine nas_meso2->product_meso2

Comparative Reactivity in Nucleophilic Aromatic Substitution

Reactivity of the Substituent Itself

Beyond influencing the reactivity of the pyridine ring, the -SMe and -OMe groups can themselves undergo characteristic reactions.

Oxidation of this compound

The sulfur atom in this compound is readily oxidized to the corresponding sulfoxide and sulfone using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).[3] This transformation is not only a key step in activating the molecule for NAS, as discussed above, but also provides access to valuable sulfoxide and sulfone-containing building blocks.

  • Dissolution: Dissolve the thioether (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: Add a solution of m-CPBA (1.1 equivalents for the sulfoxide, 2.2 equivalents for the sulfone) in the same solvent dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[9]

Cleavage of the Methoxy Group in 4-(Methoxy)pyridine

The ether linkage in 4-(methoxy)pyridine is robust but can be cleaved under forcing conditions using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃) to yield 4-hydroxypyridine.[12][13][14] This reaction is a standard method for the deprotection of aryl methyl ethers.

  • Reaction Setup: Dissolve the methoxy-substituted pyridine (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add a solution of BBr₃ (1.1-1.5 equivalents) in dichloromethane to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at low temperature and then gradually warm to room temperature, monitoring by TLC.

  • Quenching: Carefully quench the reaction by slowly adding methanol or water at 0 °C.

  • Workup and Purification: Concentrate the mixture under reduced pressure, and then partition the residue between an aqueous solution of sodium bicarbonate and ethyl acetate. Extract the aqueous layer, combine the organic phases, dry, and concentrate. The crude product can be purified by column chromatography.

Utility in Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[11][15][16] Both this compound and 4-(methoxy)pyridine, when appropriately functionalized with a halide (e.g., at the 2-position), can participate in such reactions.

The electronic nature of the 4-substituent can influence the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. A more electron-rich pyridine ring, as in the case of a 2-halo-4-methoxypyridine, may undergo oxidative addition more slowly than a less electron-rich analogue. However, the ability of the pyridine nitrogen to coordinate to the palladium catalyst can also play a significant role.[17]

While direct coupling of the C-S bond in this compound is not a standard Suzuki-Miyaura reaction, the thioether can be converted to other functional groups that are amenable to cross-coupling. The methoxy group is generally unreactive in standard Suzuki-Miyaura conditions.

Conclusion

The choice between this compound and 4-(methoxy)pyridine is a strategic one that should be guided by the intended synthetic transformations.

Choose 4-(Methoxy)pyridine when:

  • A strong electron-donating group is desired to increase the basicity of the pyridine nitrogen or to activate the ring for electrophilic substitution (via the N-oxide).

  • The methoxy group is intended to be a stable feature of the final molecule.

Choose this compound when:

  • A versatile handle for further functionalization is required. The ability to oxidize the thioether to a highly reactive sulfonyl leaving group for nucleophilic aromatic substitution is a key advantage.

  • A milder electronic influence on the pyridine ring is preferred.

  • Access to sulfoxide and sulfone derivatives is the synthetic goal.

By understanding the nuanced electronic effects and reactivity profiles of these two building blocks, researchers can make more informed decisions, leading to more efficient and innovative synthetic routes in their drug discovery and materials science endeavors.

References

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  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]

  • ScholarWorks@GVSU. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. Available at: [Link]

  • RSC Publishing. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. Available at: [Link]

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  • Bulgarian Chemical Communications. Biomimetic oxidative dehydrogenation of 1,4-dihydropyridines with m- chloroperoxybenzoic acid (m-CPBA). Available at: [Link]

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  • ResearchGate. How to use HBr (45~48%) for ether cleavage?. Available at: [Link]

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A Senior Application Scientist's Guide: 4-(Methylthio)pyridine versus Other Sulfur-Containing Heterocycles in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Sulfur Heterocycles

In the landscape of medicinal chemistry and materials science, heterocyclic compounds are foundational pillars. Among these, sulfur-containing heterocycles have garnered immense interest due to their unique stereoelectronic properties and diverse biological activities.[1][2][3] These scaffolds are not merely passive frameworks; the presence of the sulfur atom imparts specific conformational preferences, metabolic profiles, and protein-binding capabilities that are highly sought after in drug design.[2][4] From the ubiquitous thiophene ring in blockbuster drugs to the thiazole core in potent anticancer agents, sulfur's influence is undeniable.[2][5][6]

This guide provides an in-depth comparison of 4-(Methylthio)pyridine with other cornerstone sulfur-containing heterocycles, namely Thiophene, Thiazole, and Benzothiazole. We will move beyond a simple cataloging of properties to explore the causal relationships between structure, reactivity, and application. For researchers and drug development professionals, understanding these nuances is critical for making informed decisions in scaffold selection and synthetic strategy.

Section 1: Physicochemical Properties—A Comparative Analysis

The subtle differences in the physicochemical properties of these heterocycles have profound implications for their behavior in both biological and chemical systems. Factors like solubility, basicity, and lipophilicity are critical determinants of a molecule's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion) and its suitability for specific reaction conditions.

This compound distinguishes itself with the basic nitrogen atom of the pyridine ring, a feature absent in thiophene. This nitrogen atom is a key site for hydrogen bonding and salt formation, which can significantly enhance aqueous solubility—a crucial attribute for drug candidates.[7][8] The methylthio group (-SMe) itself is a versatile handle; it is relatively non-polar but can be oxidized to the more polar sulfoxide (-S(O)Me) or sulfone (-S(O)₂Me) moieties, offering a strategy for fine-tuning a molecule's properties post-synthesis.[9]

PropertyThis compoundThiopheneThiazoleBenzothiazole
Molecular Formula C₆H₇NS[10][11]C₄H₄S[12]C₃H₃NSC₇H₅NS
Molecular Weight 125.19 g/mol [10][11]84.14 g/mol [12]85.13 g/mol 135.19 g/mol
Boiling Point Not specified; isomer 2-(Methylthio)pyridine is ~200 °C84.4 °C[12]116-118 °C231 °C
Density Not specified; isomer 2-(Methylthio)pyridine is 1.12 g/mL1.051 g/mL[12]1.2 g/mL1.24 g/mL
pKa (of conjugate acid) ~5.5 (Pyridine-like)[10]~-7 (very weak base)~2.5~1.2
Key Feature Basic nitrogen site; oxidizable sulfur.Aromatic, electron-rich ring; bioisostere of benzene.[12]Aromatic, electron-deficient ring.Fused aromatic system; rigid scaffold.[13]

Table 1: Comparative Physicochemical Properties. This table summarizes key properties that influence the selection and application of these heterocycles in research and development.

Section 2: Synthesis and Reactivity—The Chemist's Perspective

The synthetic accessibility and predictable reactivity of a scaffold are paramount. Here, the electronic nature of each ring system dictates its chemical behavior.

This compound: A Duality of Reactivity

The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) on a pyridine ring activated with a suitable leaving group at the 4-position, using a methylthiolate source.[9] The pyridine ring is inherently electron-deficient, which facilitates this type of reaction.[14]

Once formed, the molecule presents two primary sites for reaction:

  • The Pyridine Nitrogen: As a base, it readily reacts with acids to form pyridinium salts.[7][15] It can also coordinate with Lewis acids, which can sometimes complicate metal-catalyzed reactions by deactivating the catalyst.

  • The Sulfur Atom: The methylthio group can be selectively oxidized to the corresponding sulfoxide or sulfone. This transformation dramatically alters the electronic properties of the ring, making it even more electron-deficient and susceptible to nucleophilic attack. This serves as a powerful tool for late-stage functionalization.

G cluster_synthesis Synthesis Workflow cluster_reactivity Reactivity Pathways Py_LG 4-Halopyridine (Leaving Group at C4) Reaction Py_LG->Reaction MeSNa Sodium Methylthiolate (MeSNa) MeSNa->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Reaction Reaction Medium Product This compound Reaction->Product SNAr Start This compound Sulfoxide 4-(Methylsulfinyl)pyridine Start->Sulfoxide Oxidation Salt Pyridinium Salt Start->Salt Protonation Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->Sulfoxide Sulfone 4-(Methylsulfonyl)pyridine Sulfoxide->Sulfone Further Oxidation Acid Protic Acid (H+) Acid->Salt

Figure 1: Synthesis and Reactivity of this compound. This diagram illustrates a common synthetic route and the primary reaction pathways available for subsequent modification.

Comparative Reactivity of Thiophene, Thiazole, and Benzothiazole

In stark contrast to the electron-deficient pyridine ring, thiophene is an electron-rich aromatic system, analogous to benzene.[12][16] Its reactivity is dominated by electrophilic aromatic substitution (e.g., nitration, halogenation), which preferentially occurs at the C2 position.

Thiazole contains both a sulfur atom (like thiophene) and a nitrogen atom (like pyridine). This makes it a π-deficient heterocycle. While it can undergo electrophilic substitution under harsh conditions (at C5), it is more known for reactions involving the deprotonation of the C2 position, which is the most acidic proton, allowing for functionalization via nucleophilic attack.[17]

Benzothiazole consists of a thiazole ring fused to a benzene ring.[13] This fusion creates a more rigid and extensive aromatic system. Its reactivity is a composite of its constituent rings, but it is generally less reactive than thiazole alone. It is a highly valued scaffold in medicinal chemistry for its ability to engage in various biological interactions.[18][19]

Section 3: Applications in Drug Discovery

The choice of a heterocycle is a strategic decision in drug design, often dictating the success of a therapeutic candidate. All four of these scaffolds are considered "privileged structures" due to their frequent appearance in biologically active molecules.[4]

  • Pyridine Derivatives : The pyridine scaffold is found in a vast number of FDA-approved drugs, used as anticancer, antimicrobial, antihypertensive, and anti-inflammatory agents.[20][21] The nitrogen atom is crucial for forming key hydrogen bonds with protein targets and for improving the solubility and bioavailability of the drug.

  • Thiophene Derivatives : As a bioisostere of the benzene ring, thiophene is often used to modify pharmacokinetics, reduce metabolic liabilities, or enhance potency.[5][12] Drugs containing thiophene are used to treat a wide range of conditions, including infections, inflammation, and cancer.[22]

  • Thiazole Derivatives : The thiazole ring is a cornerstone of many therapeutic agents, including numerous anticancer drugs (like Dasatinib) and antimicrobials.[6][17][23] Its ability to act as a hydrogen bond acceptor and its rigid structure make it an excellent pharmacophore for enzyme active sites.

  • Benzothiazole Derivatives : This scaffold is noted for its broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective actions.[18][19] The extended planar structure is ideal for π-π stacking interactions with biological targets.

HeterocycleTherapeutic Area ExamplesRationale for Use
This compound Kinase Inhibitors (Cancer), CNS agentsBasic nitrogen for solubility/binding; -SMe group for metabolic stability and as a synthetic handle.[20]
Thiophene Anti-inflammatories (NSAIDs), Antipsychotics, Anti-infectivesBioisosteric replacement for benzene to modulate ADME properties.[5][22]
Thiazole Anticancer, Antifungal, AntibacterialRigid scaffold, H-bond acceptor, coordinates metals.[17][24]
Benzothiazole Anticancer, Antiviral, Antidiabetic, Neuroprotective AgentsRigid, planar structure for π-stacking; broad biological activity spectrum.[13][18]

Table 2: Comparative Applications in Medicinal Chemistry.

Section 4: Experimental Protocol—A Comparative Cross-Coupling Reaction

To provide a tangible comparison of reactivity, this section details a protocol for a palladium-catalyzed C-S cross-coupling reaction. This class of reaction is fundamental for the synthesis of aryl thioethers, which are prevalent in pharmaceuticals.[25][26][27] The experiment is designed to compare the nucleophilicity and reaction efficiency of the thiol precursors of our target heterocycles.

Objective: To compare the reaction yield of a C-S cross-coupling reaction between 4-iodotoluene and three different sulfur nucleophiles: pyridine-4-thiol, thiophene-2-thiol, and benzothiazole-2-thiol.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst (Pd₂(dba)₃) with a specialized phosphine ligand (Xantphos) is chosen. This system is well-established for C-S bond formation, as the bulky, electron-rich ligand facilitates the crucial reductive elimination step.

  • Base: Cesium carbonate (Cs₂CO₃) is used as a mild base to deprotonate the thiol, forming the active thiolate nucleophile without causing unwanted side reactions.

  • Solvent: Dioxane is selected as a high-boiling, non-polar aprotic solvent that effectively solubilizes the reactants and is stable under the reaction conditions.

  • Temperature: The reaction is heated to 100 °C to provide sufficient thermal energy to overcome the activation barrier for the catalytic cycle.

G prep 1. Reaction Setup - Add Aryl Halide, Pd Catalyst, Ligand, and Base to a dry flask. - Purge with Argon. add 2. Reagent Addition - Add Thiol and degassed Solvent via syringe. prep->add react 3. Reaction - Heat mixture at 100 °C. - Monitor progress by TLC/GC-MS. add->react workup 4. Workup - Cool to RT. - Dilute with Ethyl Acetate. - Wash with water and brine. react->workup isolate 5. Isolation - Dry organic layer (Na2SO4). - Concentrate in vacuo. - Purify by column chromatography. workup->isolate analyze 6. Analysis - Obtain mass of pure product. - Calculate yield. - Characterize by NMR, MS. isolate->analyze

Figure 2: General Workflow for C-S Cross-Coupling Experiment. This diagram outlines the key steps for performing the comparative reaction.

Detailed Step-by-Step Methodology:
  • Preparation: To three separate oven-dried Schlenk flasks, add 4-iodotoluene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Inerting: Seal each flask with a rubber septum, and evacuate and backfill with argon gas three times.

  • Reagent Addition:

    • To Flask 1, add pyridine-4-thiol (1.2 mmol).

    • To Flask 2, add thiophene-2-thiol (1.2 mmol).

    • To Flask 3, add benzothiazole-2-thiol (1.2 mmol).

  • Solvent Addition: To each flask, add 5 mL of degassed 1,4-dioxane via syringe.

  • Reaction: Place the flasks in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the flasks to room temperature. Dilute the mixtures with 50 mL of ethyl acetate and transfer to a separatory funnel. Wash with 25 mL of water, followed by 25 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification & Analysis: Purify the crude product using silica gel column chromatography. Combine the pure fractions, remove the solvent, and weigh the final product to calculate the yield. Confirm the structure using ¹H NMR and Mass Spectrometry.

Expected Results & Discussion: The yield of the reaction is expected to vary based on the nucleophilicity of the thiolate, which is related to the pKa of the parent thiol. Thiophene-2-thiol is generally more acidic (and thus its conjugate base is less nucleophilic) than pyridine-4-thiol. This difference in nucleophilicity will likely translate to different reaction rates and overall yields, providing a quantitative measure of their relative performance in this key synthetic transformation.

Conclusion

The choice between this compound and other sulfur-containing heterocycles like thiophene, thiazole, and benzothiazole is a nuanced decision driven by the specific goals of a project.

  • This compound offers a unique combination of a basic nitrogen handle for solubility and binding, coupled with an oxidizable sulfur atom for late-stage functionalization and property modulation. It is an excellent choice when aqueous solubility and multiple reaction sites are desired.

  • Thiophene is the quintessential bioisostere for a benzene ring, ideal for modifying metabolic stability and exploring structure-activity relationships without drastically altering molecular shape.

  • Thiazole and Benzothiazole provide rigid, planar scaffolds that are pre-organized for specific binding interactions, particularly π-stacking. They are mainstays in the design of enzyme inhibitors and other targeted therapeutics.

By understanding the fundamental differences in their physicochemical properties, reactivity, and established roles in successful pharmaceuticals, researchers can strategically select the optimal sulfur-containing heterocycle to accelerate their research and development efforts.

References

  • Benchchem. (n.d.). 4-Amino-2-(methylthio)pyridine | 59243-39-9.
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  • Preprints.org. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies of the Metal–Sulfur Bond. Complexes of the Pyridine Thiols. Retrieved from [Link]

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  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

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  • ResearchGate. (n.d.). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Retrieved from [Link]

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  • ACS Publications. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Retrieved from [Link]

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Selectivity and Metabolic Liability Profile: 4-(Methylthio)pyridine vs. Oxygen and Carbon Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of 4-(Methylthio)pyridine derivatives Content Type: Publish Comparison Guides

Executive Summary

In medicinal chemistry, the This compound (4-MTP) motif serves as a critical bioisostere to 4-methoxypyridine (4-MOP) and 4-methylpyridine (4-MP). While the thioether moiety often enhances potency through increased lipophilicity and van der Waals contact, it introduces distinct cross-reactivity liabilities —specifically regarding metabolic activation and off-target kinase selectivity.

This guide objectively compares the performance of 4-MTP derivatives against their oxygen and carbon analogues. It is designed for lead optimization scientists balancing potency against metabolic stability (Clint) and promiscuity.

Mechanistic Basis of Cross-Reactivity

To predict cross-reactivity, one must understand the fundamental electronic and steric divergences of the sulfur atom within the pyridine scaffold.

1.1 Electronic and Steric Profiling

The sulfur atom in 4-MTP is larger and more polarizable than the oxygen in 4-MOP. This results in two key mechanistic differences:

  • H-Bonding Deficit: Unlike the methoxy oxygen, the thioether sulfur is a poor hydrogen bond acceptor. If a target pocket requires a strong H-bond acceptor at the 4-position, 4-MTP will likely lose potency. Conversely, if the pocket is hydrophobic, 4-MTP often outperforms 4-MOP due to the "lipophilic kick."

  • Lone Pair Availability: The sulfur lone pairs are more diffuse, making the pyridine nitrogen less basic compared to 4-methoxypyridine (due to weaker resonance donation), but more nucleophilic at the sulfur center itself, driving oxidative metabolism.

Table 1: Physicochemical Comparison of the 4-Substituted Pyridine Scaffold

FeatureThis compound (4-MTP)4-Methoxypyridine (4-MOP)4-Methylpyridine (4-MP)
Atom Radius ~1.02 Å (Sulfur)~0.73 Å (Oxygen)~0.77 Å (Carbon)
LogP (Lipophilicity) High (Increases Permeability)Low (Increases Sol)Moderate
H-Bond Acceptor WeakStrongNone
Metabolic Risk High (S-oxidation)Moderate (O-dealkylation)Low (Benzylic oxidation)
Key Liability Reactive Metabolite FormationHigh ClearanceCYP Inhibition
Comparative Performance: Metabolic Cross-Reactivity

The primary cross-reactivity concern for 4-MTP is not immunological, but metabolic promiscuity . The thioether is a "soft spot" for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).

2.1 The S-Oxidation Cascade

Unlike 4-MP (which is metabolically robust) or 4-MOP (which undergoes O-demethylation), 4-MTP rapidly undergoes S-oxidation to the sulfoxide and subsequently the sulfone .

  • Impact: This drastically alters the pharmacophore’s polarity (lowering LogP) and geometry, often leading to loss of target potency in vivo (metabolic switching).

  • Toxicity: The intermediate sulfoxides can act as soft electrophiles, potentially reacting with glutathione (GSH) or cysteine residues on off-target proteins.

2.2 Experimental Data: Stability Comparison

In a representative human liver microsome (HLM) stability assay, 4-MTP derivatives consistently show higher intrinsic clearance compared to bioisosteres.

Table 2: Representative Metabolic Stability Data (Human Liver Microsomes)

Scaffold Derivativet1/2 (min)Clint (µL/min/mg)Primary Metabolite
4-MTP (S-Me) 12.5115.0Sulfoxide (Major), Sulfone
4-MOP (O-Me) 45.032.0O-desmethyl phenol
4-MP (C-Me) >120<10.0Carboxylic acid (Minor)

Interpretation: Use 4-MTP only when the potency gain >10x justifies the rapid clearance liability. If t1/2 is the bottleneck, switch to 4-MP or a difluoromethyl bioisostere.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical metabolic divergence of 4-MTP that leads to potential toxicity (GSH adducts) versus safe excretion.

MetabolicPathway MTP This compound (Parent Drug) Sulfoxide Sulfoxide (Polar Metabolite) MTP->Sulfoxide CYP/FMO (Fast) Sulfone Sulfone (Inactive/Excreted) Sulfoxide->Sulfone CYP (Slow) Reactive Reactive Electrophile (Sigma-hole interaction) Sulfoxide->Reactive Bioactivation GSH_Adduct GSH Adduct (Toxicity Flag) Reactive->GSH_Adduct + Glutathione (Irreversible)

Caption: Figure 1.[1] The S-oxidation cascade of 4-MTP. The formation of reactive sulfoxide intermediates poses a toxicity risk via GSH depletion.

Experimental Protocols (Self-Validating)

To validate the cross-reactivity profile of a new 4-MTP lead, use the following standardized protocols. These are designed to be self-validating by including internal positive controls.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To determine if the S-oxidation pathway is generating reactive electrophiles that bind off-target proteins.

  • Preparation:

    • Test Compound: 10 µM 4-MTP derivative.

    • System: Human Liver Microsomes (1 mg/mL) + NADPH regenerating system.

    • Trapping Agent: Glutathione (GSH) at 5 mM (excess).

    • Control: Clozapine (Positive control for GSH adducts).

  • Incubation:

    • Incubate at 37°C for 60 minutes.

    • Quench with ice-cold Acetonitrile (1:3 v/v).

  • Analysis (LC-MS/MS):

    • Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).

    • Self-Validation Check: If Clozapine does not show a GSH adduct peak, the assay is invalid (likely inactive microsomes).

  • Interpretation:

    • Presence of [M+GSH]+ peak indicates high risk of idiosyncratic toxicity.

    • Action: If positive, attempt to sterically hinder the sulfur or switch to 4-MP.

Protocol B: Comparative Kinase Selectivity Profiling

Purpose: To assess if the lipophilic sulfur atom causes promiscuous binding in the ATP pocket compared to oxygen.

  • Panel Selection: Select a "Safety Panel" of kinases with diverse hinge regions (e.g., KDR, EGFR, CDK2, p38a).

  • Workflow:

    • Run compounds at 1 µM and 10 µM.

    • Compare 4-MTP lead vs. 4-MOP analogue.

  • Metric: Calculate the Selectivity Score (S-score) .

  • Causality Check:

    • If 4-MTP S-score > 4-MOP S-score: The sulfur atom is likely occupying a hydrophobic back-pocket (Gatekeeper residue interaction) common to multiple kinases, increasing promiscuity.

Decision Logic for Lead Optimization

Use this logic flow to determine the viability of a 4-MTP scaffold in your drug candidate.

DecisionTree Start Lead contains This compound Potency Is Potency > 10x vs 4-Methoxy? Start->Potency Metab Microsomal Stability (t1/2 > 30 min?) Potency->Metab Yes Switch_O Switch to 4-Methoxypyridine Potency->Switch_O No GSH GSH Adduct Formation? Metab->GSH Stable Switch_C Switch to 4-Methylpyridine Metab->Switch_C Unstable Keep ADVANCE LEAD (Monitor Sulfoxide) GSH->Keep Negative Modify Steric Shielding (e.g., ortho-F) GSH->Modify Positive

Caption: Figure 2. Strategic decision tree for retaining or replacing the 4-MTP scaffold.

References
  • Larsen, G. L., et al. (1988). "In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver." Xenobiotica.

  • Li, X., et al. (2023).[2] "Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors."[2] European Journal of Medicinal Chemistry. [2]

  • Hajduk, P. J., et al. (2011). "Drug Metabolism in Drug Design and Development." Basic Principles of Drug Discovery and Development.

  • PubChem. "this compound Compound Summary." National Library of Medicine.

  • Testa, B., & Mayorga, P. (1990). "Thiol-disulfide interchange: a pivot in the metabolic and toxicological behavior of sulfur-containing drugs." Chemical Research in Toxicology.

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Technical Guide: Comparative Analysis of 4-(Methylthio)pyridine vs. Pyrimidine Scaffolds in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic drug design, the choice between a pyridine scaffold (specifically functionalized as 4-(methylthio)pyridine, 4-MTP ) and a pyrimidine scaffold represents a critical decision point in hit-to-lead optimization.

While pyrimidines are ubiquitous in FDA-approved drugs (kinase inhibitors, nucleoside analogs) due to their predictable hydrogen-bonding patterns, 4-MTP offers distinct physicochemical advantages: it serves as a lipophilic vector for membrane permeability and a versatile synthetic handle (S-oxidation/displacement). However, this comes at the cost of metabolic liability (S-oxidation) and distinct toxicity profiles.

This guide provides a head-to-head technical comparison, supported by experimental protocols and metabolic pathway analysis, to assist researchers in scaffold selection.

Part 1: Physicochemical & Structural Analysis

Before entering biological assays, one must understand the fundamental electronic and physical differences that drive the biological performance of these two heterocycles.

Table 1: Scaffold Property Comparison
FeatureThis compound (4-MTP)Pyrimidine Derivatives (General)Impact on Drug Design
Electronic Nature Electron-deficient (1 N atom), but the -SMe group is electron-donating (+R effect).Highly electron-deficient (2 N atoms).Pyrimidines are generally harder to oxidize at the ring carbons but easier to reduce.
H-Bonding 1 Acceptor (Pyridine N). No Donors.2 Acceptors (N1, N3). No Donors (unless substituted).Pyrimidines offer higher water solubility and specific binding motifs (e.g., hinge binding in kinases).
Lipophilicity (LogP) Higher (approx. 1.8 - 2.1). The -SMe group adds significant lipophilicity.Lower (approx. -0.4 for unsubstituted).4-MTP derivatives often show superior passive membrane permeability.
Metabolic Liability High. The -SMe group is a "soft spot" for FMO/CYP oxidation.Moderate. Ring oxidation or ring opening (oxidative).4-MTP requires checking for sulfoxide/sulfone metabolites early.
Synthetic Utility High. -SMe can be oxidized to -SO₂Me (good leaving group) for S_NAr displacement.Moderate. usually requires halogen handles (Cl, Br) for functionalization.4-MTP is often a "Trojan Horse" scaffold—used for entry, then modified.

Part 2: Biological Assay Performance

Metabolic Stability Assay (Microsomal Stability)

The most significant divergence between these scaffolds lies in their metabolic fate. The methylthio group on the pyridine ring is highly susceptible to S-oxidation, a reaction catalyzed by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).

The Mechanism: Unlike pyrimidines, which typically undergo hydroxylation or ring cleavage, 4-MTP undergoes a sequential oxidation:

  • S-oxidation: Conversion to Sulfoxide (Chiral).

  • S-oxidation: Conversion to Sulfone (Achiral, highly polar).

  • S-dealkylation: Less common, leading to the thiol.

Visualization: Metabolic Pathway (S-Oxidation vs. Ring Oxidation)

Metabolicpathway MTP This compound (Lipophilic Parent) Sulfoxide Sulfoxide Metabolite (Polar, Chiral) MTP->Sulfoxide FMO3 / CYP450 (Rapid S-Oxidation) Sulfone Sulfone Metabolite (Highly Polar, Inert/Reactive) Sulfoxide->Sulfone CYP450 (Slower) Sulfone->MTP Feedback? (Usually Excreted) Pyrimidine Pyrimidine Scaffold RingOx Ring Hydroxylation (Phase I) Pyrimidine->RingOx AOX / CYP (Slower Clearance)

Figure 1: Differential metabolic pathways. Note the rapid S-oxidation cascade specific to the 4-MTP scaffold compared to the general ring oxidation of pyrimidines.

Experimental Protocol: Microsomal Stability Screen

Objective: Determine intrinsic clearance (


) and identify the "Soft Spot" (S-oxidation vs Ring oxidation).
  • Preparation: Prepare 10 mM stock solutions of the 4-MTP derivative and Pyrimidine reference in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Start Reaction: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

    • Critical Step for 4-MTP: You must monitor MRM transitions for +16 Da (Sulfoxide) and +32 Da (Sulfone). For Pyrimidines, monitor +16 Da (Hydroxylation).

Cytotoxicity & Cell Viability (MTT/ATP Assays)

In cytotoxicity assays, Pyrimidine derivatives often exhibit lower non-specific toxicity compared to 4-MTP. The 4-MTP moiety can act as a skin and eye irritant and, in cell culture, the methylthio group can occasionally undergo metabolic activation to reactive thiols or sulfenic acids, leading to redox stress.

Comparative Data (Generalized from Literature):

Assay Type4-MTP DerivativesPyrimidine DerivativesInterpretation
Fibroblast Viability (NIH/3T3)


Pyrimidines are generally more "benign" scaffolds for non-target cells.
Tumor Cell Line (e.g., A549) Variable (High potency if targeted)Variable (High potency)Both are excellent anticancer scaffolds, but Pyrimidines are preferred for kinase selectivity.
Experimental Protocol: CellTiter-Glo (ATP) Assay

Objective: Assess cytotoxicity of the scaffold.

  • Seeding: Plate cells (e.g., HEK293 or HepG2) at 5,000 cells/well in 96-well white-walled plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of 4-MTP or Pyrimidine analog (0.1 nM to 100 µM).

    • Control: 0.5% DMSO (Vehicle).

    • Positive Control: Staurosporine.[1][2]

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Detection: Add CellTiter-Glo reagent (1:1 ratio to media). Shake 2 min (induce lysis). Incubate 10 min (stabilize signal).

  • Read: Measure Luminescence.

  • Calculation: Plot dose-response curve (Log[inhibitor] vs. Normalized Response) to determine

    
    .
    

Part 3: Synthetic & Strategic Utility (The "Trojan Horse")

Why use this compound if it has metabolic liabilities? Answer: It is a reactive handle.

In drug discovery workflows, the -SMe group is often a placeholder.

  • Library Generation: Synthesize a library of 4-(methylthio)pyridines.

  • Screening: Test for initial biological activity (the -SMe provides lipophilic binding contacts).

  • Optimization (Scaffold Hopping): Once a hit is found, the -SMe is oxidized to -SO₂Me (Sulfone) and displaced by amines, alkoxides, or carbon nucleophiles via

    
     to create a final, stable drug candidate.
    

Pyrimidines, conversely, are often the final core structure because displacing groups on pyrimidines (usually chlorines) is done early in synthesis, not late-stage.

Visualization: The "Trojan Horse" Synthetic Workflow

SyntheticStrategy Start 4-Chloro-pyridine MTP_Step Intermediate: This compound Start->MTP_Step NaSMe Screen Biological Screen (Hit Identification) MTP_Step->Screen Test Lipophilic Analog Oxidation Oxidation to Sulfone (-SO2Me) Screen->Oxidation If Active -> Optimize Displacement SnAr Displacement (Introduce R-NH2 / R-OR) Oxidation->Displacement Late-Stage Diversification FinalDrug Final Drug Candidate (Stable, Optimized) Displacement->FinalDrug

Figure 2: The "Trojan Horse" strategy. 4-MTP is used as a lipophilic probe and a synthetic intermediate to access diverse chemical space, whereas pyrimidines are often fixed early in the synthesis.

References

  • Scaffold Privileges in Drug Discovery

    • Duarte, C. D., et al. (2007).[1] "Privileged structures: a useful concept for the rational design of new lead drug candidates." Mini Reviews in Medicinal Chemistry. Link

  • Metabolism of Sulfur-Containing Drugs

    • Larsen, G. L., et al. (1988). "In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver." Xenobiotica. Link

  • Pyridine vs.

    • Traxler, P., et al. (2013). "Protein kinase inhibitors in oncology." Handbook of Experimental Pharmacology. Link

  • Toxicity Profiles (4-MTP)

    • PubChem CID 140938.[3] "this compound Safety Data." National Library of Medicine. Link

  • Microsomal Stability Protocols

    • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(Methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. For researchers and drug development professionals, the proper disposal of chemicals like 4-(Methylthio)pyridine is not merely a regulatory hurdle but a cornerstone of responsible laboratory practice. This guide provides a procedural framework grounded in established safety protocols, ensuring that the final step of your workflow—disposal—is conducted with the same precision as your research. The causality behind each recommendation is explained to empower you with a deeper understanding of the necessary precautions.

Section 1: Hazard Assessment & Risk Mitigation

Before any disposal activities commence, a thorough understanding of the inherent risks associated with this compound is essential. This proactive assessment is the foundation of a safe disposal plan.

1.1: Hazard Identification

This compound (CAS No. 22581-72-2) is a sulfur-containing heterocyclic compound that must be handled as hazardous material.[1] While comprehensive toxicological data for this specific molecule is limited, the Globally Harmonized System (GHS) classifications and data from analogous structures, such as pyridine and 4-methylpyridine, provide a clear mandate for caution.

  • Human Health Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1] Analogous pyridine compounds are known to be harmful if swallowed, inhaled, or in contact with skin, with potential effects on the liver, kidneys, and central nervous system.[2][3][4]

  • Physical & Chemical Hazards: The pyridine family of compounds is often flammable.[5][6] Vapors can be heavier than air, potentially forming explosive mixtures in poorly ventilated areas.[5][7] Therefore, all sources of ignition must be rigorously excluded from handling and storage areas.

  • Environmental Hazards: This compound must be prevented from entering drains, sewers, or water systems, as its impact on aquatic life is not fully characterized but should be presumed harmful.[3][8] Pyridine-based waste is regulated as a hazardous waste.[9]

1.2: Engineering Controls

The primary engineering control for handling and preparing this compound for disposal is a certified chemical fume hood . This is non-negotiable. The fume hood provides critical protection against the inhalation of vapors and contains any accidental splashes or minor spills.

1.3: Personal Protective Equipment (PPE)

A robust PPE protocol is your last and most critical line of defense. The following must be worn at all times when handling the pure substance or its waste.

PPE CategorySpecification & Rationale
Hand Protection Butyl rubber or Viton® gloves are recommended. Nitrile gloves are not recommended for extended contact with pyridine-type chemicals as breakthrough can occur rapidly.[10][11]
Eye & Face Protection Chemical safety goggles with side shields are mandatory. If there is a significant splash risk, a full-face shield should be worn over the goggles.[12][13]
Body Protection A flame-retardant lab coat should be worn and fully buttoned. Ensure clothing provides full coverage of the arms.
Respiratory Protection When handled within a fume hood, additional respiratory protection is typically not required. For spill cleanup outside a hood, a respirator may be necessary.[12]

Section 2: Waste Segregation & Containerization Protocol

The core principle of chemical waste management is meticulous segregation. Improperly mixed chemicals can lead to violent reactions, generating heat, toxic gases, or pressure buildup.

2.1: The Principle of Segregation

This compound waste must be collected in its own dedicated waste stream. It is incompatible with:

  • Strong Oxidizing Agents: Can cause violent reactions.[10][13][14]

  • Strong Acids (especially Nitric Acid): Can lead to exothermic and potentially explosive reactions.[10]

  • Acid Halides and Anhydrides: May react vigorously.[6][14]

The causality is clear: mixing this pyridine derivative with incompatible materials creates an uncontrolled and dangerous chemical reaction. Therefore, this waste must never be poured into a generalized "organic waste" or "solvent waste" container without first verifying compatibility.

2.2: Step-by-Step Containerization Procedure
  • Select Container: Choose a clean, dry, chemically compatible waste container with a screw-top lid. A high-density polyethylene (HDPE) or glass container is typically suitable.

  • Pre-Label Container: Before adding any waste, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department. Fill in all required information: "this compound Waste," the full chemical name, and associated hazards (Irritant, Flammable).[10] This proactive labeling prevents the creation of an "unknown" waste container, which is a significant safety violation.

  • Transfer Waste: Conduct all waste transfers inside a chemical fume hood. Use a designated funnel to pour the waste into the container, minimizing drips and splashes.

  • Secure Container: Tightly seal the container lid immediately after adding waste. Do not leave it open to the atmosphere.

  • Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be secondary containment (e.g., a chemical-resistant tray) and away from incompatible chemicals.

Section 3: Spill Management Procedures

Accidents can happen, and a prepared response is critical to mitigating their impact. The response protocol differs significantly based on the spill's size and location.

3.1: Small Spill (e.g., <100 mL inside a fume hood)
  • Alert Personnel: Inform others in the immediate area.

  • Contain & Absorb: Cover the spill with a non-flammable absorbent material such as vermiculite, sand, or diatomaceous earth.[2][8][15] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material using non-sparking tools and place it into a sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.

  • Label & Dispose: Label the container as "Spill Debris with this compound" and manage it according to the protocol in Section 2.

3.2: Large Spill or Any Spill Outside a Fume Hood
  • EVACUATE: Immediately evacuate the laboratory, closing the doors behind you to contain the vapors.

  • ALERT: Activate the nearest fire alarm and call your institution's emergency number (e.g., EHS, Campus Safety). Provide details on the chemical spilled, the location, and the approximate quantity.[10]

  • DENY ENTRY: Prevent anyone from entering the contaminated area until emergency responders arrive.

Section 4: Final Disposal Pathway

Once your waste container is full (typically no more than 90% capacity), it is ready for its final journey.

  • Finalize Label: Ensure the hazardous waste label is complete and accurate.

  • Request Pickup: Follow your institution's procedure to request a waste pickup from the EHS department or their designated hazardous waste contractor.

  • Professional Disposal: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective disposal method for this type of organic waste is high-temperature incineration, which ensures complete destruction of the hazardous components.[9]

Data Summary Table

ParameterDetails
Chemical Name This compound
CAS Number 22581-72-2[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Required PPE Butyl rubber gloves, chemical safety goggles, flame-retardant lab coat.[10][12]
Key Incompatibilities Strong Oxidizing Agents, Strong Acids, Acid Halides.[6][10][13][14]
Spill Absorbent Inert, non-flammable material (Vermiculite, Sand, Diatomaceous Earth).[2][8][15]
Final Disposal Method Collection by a licensed hazardous waste vendor for high-temperature incineration.[9][16]

Disposal & Spill Response Workflow

G This compound Disposal Workflow start Waste Generated is_spill Is it a Spill? start->is_spill containerize Step 2: Segregate & Containerize in Labeled, Compatible Container is_spill->containerize No spill_size Spill Size? is_spill->spill_size Yes store_waste Store in Satellite Accumulation Area containerize->store_waste end_point Final Disposal: Collection by Licensed Waste Vendor store_waste->end_point Container Full small_spill Step 3.1: Small Spill Protocol (Absorb, Collect, Decontaminate) spill_size->small_spill <100mL (in hood) large_spill Step 3.2: Large Spill Protocol (Evacuate, Alert EHS, Deny Entry) spill_size->large_spill Large or Outside Hood small_spill->end_point Spill Waste Containerized large_spill->end_point After Professional Cleanup

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Penta. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • New Jersey Department of Health. (2002). Hazard Summary: Pyridine. Retrieved from [Link]

  • Inchem.org. (2021). ICSC 0803 - 4-METHYLPYRIDINE. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (2023). Safety Data Sheet: Pyridine.
  • GOV.UK. (2024). Pyridine: incident management. Retrieved from [Link]

  • ATSDR. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine (UK). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Loba Chemie. (2015). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ResearchGate. (2000). Theoretical study on the thermal decomposition of pyridine. Retrieved from [Link]

  • UVM. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Western Michigan University. (n.d.). Kinetics of the Thermal Decomposition of Pyridine. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from [Link]

  • Global Glove. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpyridine. Retrieved from [Link]

  • Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • YouTube. (2020). Electrophilic aromatic substitution on Pyridine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.